Product packaging for 10-Undecenoyl chloride(Cat. No.:CAS No. 38460-95-6)

10-Undecenoyl chloride

Cat. No.: B1583100
CAS No.: 38460-95-6
M. Wt: 202.72 g/mol
InChI Key: MZFGYVZYLMNXGL-UHFFFAOYSA-N
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Description

10-Undecenoyl chloride is a useful research compound. Its molecular formula is C11H19ClO and its molecular weight is 202.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155178. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19ClO B1583100 10-Undecenoyl chloride CAS No. 38460-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-10-enoyl chloride
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InChI

InChI=1S/C11H19ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MZFGYVZYLMNXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5068106
Record name 10-Undecenoyl chloride
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Molecular Weight

202.72 g/mol
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CAS No.

38460-95-6
Record name 10-Undecenoyl chloride
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Record name Undec-10-enoyl chloride
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Foundational & Exploratory

Synthesis of 10-Undecenoyl Chloride from Undecylenic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-undecenoyl chloride from undecylenic acid, a critical building block in pharmaceutical and materials science. The document details established synthetic methodologies, purification techniques, and explores its application in drug delivery systems, including a relevant biological signaling pathway.

Introduction

This compound is a versatile bifunctional molecule featuring a terminal double bond and a reactive acyl chloride group.[1] This unique structure makes it an important intermediate in the synthesis of a variety of organic compounds, including esters, amides, and polymers.[1] In the realm of drug development, its terminal alkene can be functionalized for bioconjugation, allowing for the attachment of targeting ligands or polyethylene (B3416737) glycol (PEG) chains to drug delivery vehicles, while the acyl chloride can be used to link the molecule to lipids or polymers. This guide focuses on the practical synthesis of this compound and its potential role in modifying drug carriers.

Synthetic Methodologies

The conversion of undecylenic acid to this compound is typically achieved through the use of a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]

Synthesis using Thionyl Chloride

The reaction of undecylenic acid with thionyl chloride is a widely used method due to its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[1]

Reaction Scheme:

G undecylenic_acid Undecylenic Acid thionyl_chloride + SOCl₂ undecenoyl_chloride This compound thionyl_chloride->undecenoyl_chloride byproducts + SO₂↑ + HCl↑

Caption: Reaction of Undecylenic Acid with Thionyl Chloride.

Synthesis using Oxalyl Chloride

Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is another excellent reagent for this conversion. It is known for producing high yields and its byproducts (CO, CO₂, and HCl) are also gaseous, facilitating an easy work-up.[1]

Reaction Scheme:

G cluster_0 undecylenic_acid Undecylenic Acid oxalyl_chloride + (COCl)₂ undecenoyl_chloride This compound oxalyl_chloride->undecenoyl_chloride catalyst cat. DMF byproducts + CO↑ + CO₂↑ + HCl↑

Caption: Reaction of Undecylenic Acid with Oxalyl Chloride.

Comparison of Synthetic Methods
ParameterThionyl Chloride MethodOxalyl Chloride Method
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Catalyst Typically none required, but DMF can be used.[2]N,N-Dimethylformamide (DMF)
Reaction Temperature Room temperature to gentle reflux (e.g., 84°C)[3]0°C to room temperature[1]
Reaction Time 2-4 hours[1]1-2 hours[1]
Typical Yield 92-98%[1]95-99%[1]
Byproducts SO₂, HCl[1]CO, CO₂, HCl[1]
Purity of Crude Product Generally highVery high

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood as they produce corrosive and toxic gases. All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.

Detailed Protocol for Synthesis using Thionyl Chloride

Materials:

  • Undecylenic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343) (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide (B78521) solution)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place undecylenic acid.

  • Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the undecylenic acid at room temperature with stirring. Anhydrous toluene can be used as a solvent if desired.

  • After the initial vigorous reaction subsides, heat the mixture to a gentle reflux (oil bath temperature of approximately 84°C) for 2-3 hours.[3] The reaction is complete when the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) under reduced pressure. A rotary evaporator is suitable for this step. To protect the vacuum pump from corrosive fumes, a cold trap (e.g., with liquid nitrogen or a dry ice/acetone bath) should be used.[4]

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Detailed Protocol for Synthesis using Oxalyl Chloride

Materials:

  • Undecylenic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve undecylenic acid in an anhydrous inert solvent such as DCM.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.[5]

  • After the addition of oxalyl chloride, add a catalytic amount of DMF (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution will be observed.

  • Once the gas evolution subsides, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator with a cold trap.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Purification by Fractional Distillation under Reduced Pressure

Apparatus:

  • Round-bottom flask containing the crude this compound

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump with a pressure gauge and a cold trap

  • Heating mantle with a stirrer

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are well-sealed with vacuum grease.

  • Begin stirring the crude product and slowly apply vacuum to the system.

  • Once the desired pressure is reached (e.g., 10 mmHg), begin to gently heat the distillation flask.

  • Collect any low-boiling impurities as a forerun.

  • Collect the main fraction of this compound at its boiling point at the given pressure (e.g., 120-122°C at 10 mmHg).[1]

  • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Application in Drug Delivery: A Relevant Signaling Pathway

This compound can be utilized to synthesize derivatives of N-acylethanolamines (NAEs). NAEs are a class of lipid signaling molecules, with the most well-known being anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid.[6] These molecules play a crucial role in the endocannabinoid signaling pathway , which is involved in regulating a wide range of physiological processes including pain, mood, and appetite.[7]

The Anandamide Signaling Pathway:

Anandamide is synthesized "on-demand" from a membrane phospholipid precursor, N-acyl-phosphatidylethanolamine (NAPE).[7][8] This synthesis is catalyzed by the enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .[7][9] Once synthesized, anandamide is released into the synaptic cleft where it acts as a retrograde messenger, binding primarily to the cannabinoid receptor 1 (CB1) on the presynaptic neuron.[10] This binding inhibits the release of neurotransmitters.[10] The signaling is terminated by the reuptake of anandamide into the postsynaptic neuron and its subsequent degradation by the enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[10][11]

By creating NAE derivatives using this compound, researchers can develop molecules that potentially modulate the endocannabinoid system, for instance, by acting as FAAH inhibitors, thereby prolonging the effects of endogenous anandamide.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter_Vesicle Neurotransmitter Vesicles CB1->Neurotransmitter_Vesicle Inhibits Release NAPE N-Arachidonoyl- phosphatidylethanolamine (B1630911) (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide_post Anandamide NAPE_PLD->Anandamide_post FAAH FAAH Anandamide_post->FAAH Anandamide_synapse Anandamide Anandamide_post->Anandamide_synapse Release Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Anandamide_synapse->CB1 Binds to Anandamide_synapse->Anandamide_post Reuptake

Caption: The Anandamide Signaling Pathway.

Experimental Workflow: Surface Modification of Drug Carriers

The terminal alkene of this compound provides a versatile handle for the surface modification of drug carriers like liposomes and nanoparticles, often through "click chemistry" or other conjugation methods. This allows for the attachment of targeting moieties or PEG chains to improve their pharmacokinetic profile.

Workflow for Surface Functionalization of Liposomes

This workflow describes the preparation of liposomes and their subsequent surface modification using this compound.

G cluster_prep Liposome Preparation cluster_mod Surface Modification Lipid_Dissolution 1. Dissolve lipids (including an amine-functionalized lipid) in an organic solvent. Film_Formation 2. Form a thin lipid film by solvent evaporation. Lipid_Dissolution->Film_Formation Hydration 3. Hydrate the film with an aqueous buffer to form multilamellar vesicles (MLVs). Film_Formation->Hydration Extrusion 4. Extrude MLVs through a polycarbonate membrane to form uniform unilamellar vesicles (LUVs). Hydration->Extrusion Acylation 5. React the amine-functionalized liposomes with this compound in the presence of a non-nucleophilic base. Extrusion->Acylation Purification1 6. Purify the undecenoyl-functionalized liposomes (e.g., by dialysis or size exclusion chromatography). Acylation->Purification1 Conjugation 7. Conjugate a targeting ligand or PEG-azide to the terminal alkene via 'click chemistry' (e.g., thiol-ene reaction). Purification1->Conjugation Purification2 8. Final purification of the functionalized liposomes. Conjugation->Purification2

Caption: Workflow for Liposome Surface Modification.

Conclusion

The synthesis of this compound from undecylenic acid is a robust and high-yielding process, with thionyl chloride and oxalyl chloride being the reagents of choice. Proper handling and purification techniques, particularly fractional distillation under reduced pressure, are crucial for obtaining a high-purity product. The unique bifunctional nature of this compound makes it a valuable tool in drug development, enabling the modification of drug carriers to potentially interact with key biological pathways, such as the endocannabinoid system, and to improve their delivery characteristics. This guide provides the foundational knowledge for researchers to synthesize and utilize this important chemical intermediate in their work.

References

An In-depth Technical Guide on 10-Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the chemical properties of 10-Undecenoyl chloride, a reactive acyl chloride utilized in various chemical syntheses. Its bifunctional nature, containing both a terminal double bond and a reactive carbonyl chloride, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations in synthesis and for the characterization of resulting products.

PropertyValueSource
Molecular FormulaC11H19ClO[1][2][3][4][5]
Molecular Weight202.72 g/mol [1][2][3][4][5]
Monoisotopic Mass202.1124429 Da[1][2]
CAS Number38460-95-6[1][2][3][4][5]
IUPAC Nameundec-10-enoyl chloride[1]
AppearanceColorless to light yellow clear liquid[2][4]
OdorPungent[4]

Structural and Logical Relationships

The chemical identity of this compound is defined by its molecular formula, which in turn dictates its molecular weight. The following diagram illustrates this fundamental relationship.

A This compound B Molecular Formula C11H19ClO A->B has C Molecular Weight 202.72 g/mol B->C determines

Figure 1: Relationship between Compound, Formula, and Molecular Weight.

Experimental Protocols

Due to the reactive nature of this compound, particularly its reactivity with water to form hydrochloric acid, specific handling and experimental protocols are required. While detailed experimental procedures are application-specific, general guidelines for its use in a typical acylation reaction are provided below.

General Protocol for Acylation using this compound

  • Reaction Setup: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). The reaction should be conducted in a fume hood.

  • Reagents:

    • Substrate (e.g., an alcohol or amine)

    • This compound (typically 1.0-1.2 equivalents)

    • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

    • Non-nucleophilic base (e.g., triethylamine, pyridine, to scavenge HCl byproduct)

  • Procedure: a. Dissolve the substrate and the base in the anhydrous solvent in the reaction flask under an inert atmosphere. b. Cool the mixture in an ice bath (0 °C). c. Add this compound dropwise to the cooled solution with vigorous stirring. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup and Purification: a. Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. b. Separate the organic layer. c. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. d. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). e. Filter off the drying agent and concentrate the solvent in vacuo. f. Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

This technical guide provides a foundational understanding of the key properties of this compound for researchers and professionals in drug development and chemical synthesis.

References

Navigating the Solubility of 10-Undecenoyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenoyl chloride (C11H19ClO), a long-chain acyl chloride, is a highly reactive chemical intermediate pivotal in the synthesis of a variety of organic molecules, including esters, amides, and other derivatives used in pharmaceuticals and specialty chemicals. Its utility in organic synthesis is significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering a valuable resource for optimizing reaction conditions and purification protocols. Due to its reactive nature, particularly with protic solvents, careful consideration of solvent choice is paramount for successful synthetic outcomes.

Core Concepts: Solubility of Acyl Chlorides

The solubility of acyl chlorides, including this compound, is governed by their chemical structure. The presence of a polar carbonyl group and a lipophilic alkyl chain results in good miscibility with a range of non-polar and polar aprotic organic solvents.[1] In contrast, they exhibit poor solubility in and react with protic solvents like water and alcohols.[1][2]

Solubility Profile of this compound

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from its structural characteristics and the general behavior of acyl chlorides. The following table summarizes the expected solubility and miscibility of this compound in a range of common organic solvents.

Solvent ClassSolvent NameChemical FormulaExpected Solubility/MiscibilityRationale & Remarks
Non-Polar Aprotic HexaneC6H14Soluble/MiscibleThe long alkyl chain of this compound promotes solubility in non-polar solvents.
TolueneC7H8Soluble/MiscibleFavorable interactions between the aromatic ring and the alkyl chain.
Polar Aprotic Diethyl Ether(C2H5)2OSoluble/MiscibleGood miscibility is expected due to the polar ether linkage and overall non-polar character.[1][2]
Dichloromethane (DCM)CH2Cl2Soluble/MiscibleA common solvent for reactions involving acyl chlorides due to its inert nature and good solvating power.[1]
ChloroformCHCl3Soluble/MiscibleSimilar to DCM, it is a good solvent for acyl chlorides.[2]
Tetrahydrofuran (THF)C4H8OSoluble/MiscibleA polar ether that is a good solvent for a wide range of organic compounds.
Ethyl AcetateC4H8O2Soluble/MiscibleOften used in extraction and chromatography of acyl chloride reaction mixtures.
AcetoneC3H6OSoluble/MiscibleA polar aprotic solvent that should readily dissolve this compound.
AcetonitrileC2H3NSoluble/MiscibleA polar aprotic solvent suitable for reactions with acyl chlorides.
Dimethylformamide (DMF)C3H7NOSoluble/MiscibleA highly polar aprotic solvent; caution is advised as it can react with acyl chlorides under certain conditions.
Dimethyl Sulfoxide (DMSO)C2H6SOSoluble/MiscibleA highly polar aprotic solvent; caution is advised as it can react with acyl chlorides under certain conditions.
Protic WaterH2OReactive (Insoluble)Reacts exothermically to form 10-undecenoic acid and hydrochloric acid.[3] The calculated Log10 of water solubility is approximately -4.21, indicating very low solubility.
Alcohols (e.g., Methanol, Ethanol)ROHReactive Reacts to form the corresponding esters.[2]

Experimental Protocol for Solubility Determination of this compound

Due to the reactivity of this compound, standard solubility testing methods must be adapted to prevent reaction with the solvent or atmospheric moisture. The following protocol outlines a qualitative method for determining the solubility of this compound in anhydrous organic solvents.

Objective: To qualitatively assess the solubility of this compound in a selection of anhydrous organic solvents at ambient temperature.

Materials:

  • This compound

  • Anhydrous organic solvents (e.g., hexane, dichloromethane, diethyl ether, ethyl acetate, acetone, acetonitrile)

  • Dry glass vials with screw caps (B75204) or septa

  • Inert gas source (e.g., nitrogen or argon)

  • Syringes and needles

  • Vortex mixer

Methodology:

experimental_workflow cluster_prep Preparation cluster_addition Addition of Solute cluster_observation Observation cluster_increment Incremental Addition prep1 Dispense 1 mL of anhydrous solvent into a dry vial under inert gas. prep2 Seal the vial. prep1->prep2 add1 Add a small, known amount of 10-undecenoyl chloride (e.g., 10 µL) to the solvent. prep2->add1 add2 Immediately reseal the vial. add1->add2 obs1 Vortex the mixture for 30 seconds. add2->obs1 obs2 Visually inspect for dissolution (clear solution) or insolubility (cloudiness, precipitate, or phase separation). obs1->obs2 inc1 If dissolved, add incremental amounts of This compound. obs2->inc1 If Soluble inc2 Repeat vortexing and observation until saturation is reached or miscibility is confirmed. inc1->inc2

Caption: Workflow for qualitative solubility assessment of this compound.

Detailed Steps:

  • Preparation of Solvent Vials: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dispense 1 mL of the selected anhydrous organic solvent into a dry glass vial.

  • Initial Solute Addition: Using a dry syringe, carefully add a small, measured amount of this compound (e.g., 10 µL) to the solvent. Immediately seal the vial to minimize exposure to atmospheric moisture.

  • Mixing and Observation: Vigorously mix the contents of the vial using a vortex mixer for approximately 30 seconds. Visually inspect the solution against a contrasting background to determine if the this compound has completely dissolved. A clear, homogeneous solution indicates solubility at that concentration. The presence of cloudiness, a precipitate, or distinct liquid phases indicates insolubility or immiscibility.

  • Incremental Addition: If the initial amount of this compound dissolves completely, continue to add small, known increments of the solute to the vial. After each addition, repeat the vortexing and observation steps.

  • Determination of Solubility Class:

    • Miscible: If the this compound continues to dissolve without limit, it is considered miscible with the solvent.

    • Soluble: If the solute dissolves up to a certain point and then no more will dissolve (saturation is reached), it is considered soluble. The approximate solubility can be estimated based on the total amount of solute added.

    • Slightly Soluble/Insoluble: If only a very small amount of the initial addition dissolves, or none at all, it is classified as slightly soluble or insoluble.

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware and solvents are scrupulously dry to prevent hydrolysis of the acyl chloride.

Logical Pathway for Solvent Selection

The choice of solvent for a reaction involving this compound is critical and should be based on the desired reaction pathway and the properties of the other reactants. The following diagram illustrates a logical decision-making process for solvent selection.

solvent_selection cluster_protic Protic Reactant cluster_aprotic Aprotic Reactant/Condition start Start: Need to dissolve This compound is_reactant_protic Is the other reactant protic (e.g., alcohol, amine)? start->is_reactant_protic protic_yes Reaction with solvent is likely. Consider using the reactant itself as the solvent or a non-reactive aprotic solvent. is_reactant_protic->protic_yes Yes protic_no Aprotic conditions are required. is_reactant_protic->protic_no No choose_aprotic_for_protic Choose an inert aprotic solvent (e.g., DCM, THF, ether). protic_yes->choose_aprotic_for_protic end Final Solvent Choice choose_aprotic_for_protic->end consider_polarity Consider the polarity of the reaction and reactants. protic_no->consider_polarity nonpolar_solvent Use non-polar aprotic solvent (e.g., Hexane, Toluene). consider_polarity->nonpolar_solvent Non-polar reaction polar_solvent Use polar aprotic solvent (e.g., DCM, THF, Ethyl Acetate, Acetonitrile). consider_polarity->polar_solvent Polar reaction nonpolar_solvent->end polar_solvent->end

References

Spectroscopic Characterization of 10-Undecenoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenoyl chloride (C₁₁H₁₉ClO) is a reactive acyl chloride featuring a terminal double bond.[1][2] This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the preparation of esters, amides, and polymers.[2] Its applications extend to the modification of biomolecules and the synthesis of drug delivery systems. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

ProtonsChemical Shift (δ) ppmMultiplicity
=CH-5.90 - 5.74Multiplet
=CH₂5.06 - 4.91Multiplet
-CH₂-COCl2.87Triplet
-(CH₂)₇-2.05 - 1.25Multiplet

¹³C NMR (Carbon NMR) Data

CarbonChemical Shift (δ) ppm
C=O~174
=CH-~139
=CH₂~114
-CH₂-COCl~46
-(CH₂)₇-~34 - 24
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)
C=O (Acyl Chloride)~1800
C=C (Alkene)~1640
C-Cl~800
Mass Spectrometry (MS)
Ionm/z Ratio
[M]⁺ (Molecular Ion)202 / 204

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is adjusted to obtain an optimal signal-to-noise ratio.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent.

    • Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

    • A longer acquisition time and a greater number of scans are generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum is typically acquired neat (without a solvent). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, direct injection or infusion into the ion source is a common method.

  • Ionization Method: Electron Ionization (EI) is a standard technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Instrumentation: A mass spectrometer equipped with an EI source and a suitable mass analyzer (e.g., quadrupole or time-of-flight) is used.

  • Data Acquisition:

    • The instrument is calibrated using a known standard.

    • The sample is introduced into the ion source.

    • The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge (m/z) ratio. The molecular ion peak is observed at m/z 202 and 204 due to the isotopic abundance of ³⁵Cl and ³⁷Cl.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_result Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Multiplicity NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Functional Groups IR->IR_Data MS_Data m/z Ratio Isotopic Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 10-Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current understanding of the thermal stability and decomposition profile of 10-undecenoyl chloride. This document consolidates available data on its physical and thermal properties, outlines potential decomposition pathways, and presents detailed, representative experimental protocols for its analysis. The information herein is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and application of this versatile chemical intermediate.

Introduction

This compound (C₁₁H₁₉ClO) is a long-chain acyl chloride featuring a terminal double bond. This bifunctional molecule serves as a valuable reagent in organic synthesis, particularly in the production of pharmaceuticals, polymers, and other specialty chemicals. Its reactivity, largely governed by the acyl chloride group, also dictates its thermal sensitivity. Understanding the thermal stability and decomposition characteristics of this compound is paramount for ensuring process safety, maintaining product purity, and optimizing reaction conditions.

This guide summarizes the known thermal properties, identifies the expected decomposition products, and provides hypothetical yet representative experimental methodologies for researchers to adapt for the thermal analysis of this compound and structurally related compounds.

Physicochemical and Thermal Properties

A summary of the key physical and thermal properties of this compound is presented in Table 1. While specific experimental data on its thermal decomposition profile from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is not extensively available in public literature, a decomposition temperature of above 200°C has been reported.

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₉ClO[1][2]
Molecular Weight 202.72 g/mol [1][2]
Boiling Point 120-122 °C at 10 mmHg[1]
Density 0.944 g/mL at 25 °C[1]
Flash Point 93 °C (199.4 °F)[1]
Refractive Index n20/D 1.454[1]
Reported Decomposition Above 200 °C[3]

Thermal Decomposition

General Observations

Acyl chlorides, as a class of compounds, are known to be thermally labile. For some, decomposition can begin at temperatures as low as 70°C. The primary decomposition pathway for this compound is expected to involve the elimination of hydrogen chloride and the formation of various carbon-containing species.

Decomposition Products

Based on available information, the thermal decomposition of this compound, particularly at elevated temperatures, is reported to yield the following primary products:

  • Hydrogen Chloride (HCl)

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO₂)

  • Phosgene (COCl₂)

The formation of these products suggests a complex decomposition mechanism involving fragmentation of the acyl chloride group and subsequent oxidation reactions, especially in the presence of air.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is scarce, the following sections detail robust and widely accepted methodologies for characterizing the thermal stability and decomposition of long-chain acyl chlorides. These protocols can be adapted by researchers to generate specific data for this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which different stages of mass loss occur. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen or argon at a constant flow rate.

    • Heating Rate: A controlled heating rate, often 10 °C/min.

    • Temperature Range: A temperature range that encompasses the expected thermal events.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling, some decompositions) and exothermic (some decompositions, crystallization) peaks. The peak area can be integrated to determine the enthalpy change of the transition.

DSC_Methodology cluster_setup Setup cluster_measurement Measurement cluster_output Output & Analysis Sample Sample in Sealed Pan DSC Place in DSC Cell Sample->DSC Reference Empty Reference Pan Reference->DSC Heat Heat at Controlled Rate DSC->Heat Measure Measure Differential Heat Flow Heat->Measure Curve Generate DSC Curve Measure->Curve Analysis Identify Thermal Events & Enthalpy Curve->Analysis

Caption: DSC Experimental Workflow.

Evolved Gas Analysis using TGA coupled with Gas Chromatography-Mass Spectrometry (TGA-GC-MS)

Objective: To identify the chemical composition of the gases evolved during the thermal decomposition of this compound at different temperatures.

Methodology:

  • Instrument: A TGA instrument coupled via a heated transfer line to a GC-MS system.

  • Sample Analysis: The TGA experiment is performed as described in section 4.1.

  • Gas Sampling: The evolved gases from the TGA are sampled at specific temperature intervals corresponding to significant mass loss events. This can be done by directing the TGA effluent to a collection trap or directly injecting it into the GC-MS.

  • GC Separation: The collected gas sample is introduced into the GC, where the different components are separated based on their volatility and interaction with the GC column.

  • MS Identification: As the separated components elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each component. These spectra are then compared to spectral libraries for positive identification.

TGA_GCMS TGA TGA Heating of Sample Transfer Heated Transfer Line TGA:f1->Transfer GC Gas Chromatograph Separation of Evolved Gases Transfer->GC:f0 MS Mass Spectrometer Identification of Components GC:f1->MS:f0

Caption: TGA-GC-MS Experimental Setup.

Proposed Decomposition Pathway

While a definitive, experimentally validated decomposition pathway for this compound is not available, a plausible mechanism can be proposed based on the general reactivity of acyl chlorides and the identified decomposition products.

DecompositionPathway UC This compound Heat > 200°C UC->Heat Intermediate Reactive Intermediates Heat->Intermediate HCl Hydrogen Chloride Intermediate->HCl CO Carbon Monoxide Intermediate->CO CO2 Carbon Dioxide Intermediate->CO2 Phosgene Phosgene Intermediate->Phosgene Other Other Hydrocarbon Fragments Intermediate->Other

Caption: Proposed Thermal Decomposition Pathway.

The initial step is likely the thermally induced cleavage of the C-Cl bond or elimination of HCl. The resulting reactive species can then undergo a series of complex reactions, including fragmentation, rearrangement, and oxidation (if oxygen is present), to yield the observed final products. The presence of the terminal double bond in the undecenoyl chain may also influence the decomposition, potentially leading to polymerization or other side reactions at elevated temperatures.

Safety and Handling Considerations

  • This compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • It reacts exothermically with water and other protic solvents, releasing corrosive hydrogen chloride gas. All equipment should be dry, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Due to its thermal instability, prolonged heating at elevated temperatures should be avoided. Distillation should be performed under reduced pressure to minimize the boiling point and the risk of decomposition.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

Conclusion

This technical guide has summarized the available information on the thermal stability and decomposition of this compound. While there is a need for more detailed experimental studies to fully elucidate its decomposition kinetics and mechanism, the information and protocols provided herein offer a solid foundation for researchers and professionals working with this compound. Adherence to the outlined safety precautions is essential when handling and studying the thermal properties of this compound.

References

An In-depth Technical Guide to the Safe Handling of 10-Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 10-Undecenoyl chloride (CAS RN: 38460-95-6), a reactive acyl chloride commonly used in the synthesis of esters, amides, and other derivatives in pharmaceutical and specialty chemical applications.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Corrosivity: It may be corrosive to metals.[2]

  • Skin and Eye Damage: It causes severe skin burns and serious eye damage.[2][3]

  • Respiratory Irritation: It may cause respiratory irritation.[4]

Signal Word: Danger[2][4]

Hazard Statements:

  • H290: May be corrosive to metals[2]

  • H314: Causes severe skin burns and eye damage[2][3]

  • H335: May cause respiratory irritation[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₉ClO[1][2][3][5]
Molecular Weight 202.72 g/mol [3][4][5][6][7]
Appearance Colorless to slightly pale yellow clear liquid[1][2]
Odor Pungent[1]
Boiling Point 93°C / 0.1kPa; 120-122 °C/10 mmHg (lit.)[2][4][7]
Flash Point 93 °C (199.4 °F)[2][4][7]
Density 0.95 g/mL; 0.944 g/mL at 25 °C (lit.)[2][4][7]
Refractive Index n20/D 1.454 (lit.)[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE TypeSpecificationsReference
Eye/Face Protection Safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required in certain situations.[2][8]
Hand Protection Impervious gloves. Use proper glove removal technique to avoid skin contact.[2][9]
Skin and Body Protection Impervious protective clothing and protective boots if the situation requires.[2]
Respiratory Protection Use a respirator approved under appropriate government standards (e.g., NIOSH or CEN). Options include a half or full-facepiece respirator, self-contained breathing apparatus (SCBA), or a supplied-air respirator.[2][9]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing hazardous situations.

AspectProcedureReference
Handling Handle in a well-ventilated area, preferably under a chemical fume hood.[6][8] Avoid contact with skin, eyes, and clothing.[8][10] Do not breathe mists or vapors.[2][8] Keep away from heat, sparks, open flames, and hot surfaces.[8][10] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][10]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][9] Store locked up.[8][10] Keep away from incompatible materials such as water, strong bases, and alcohols.[8] Store under an inert gas.[2][10]

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid ProcedureReference
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[2][8]
Skin Contact Immediately take off all contaminated clothing.[2] Wash off immediately with plenty of water and soap for at least 15 minutes.[6][8] Seek immediate medical attention.[2][8] Wash contaminated clothing before reuse.[2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][11] If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[6][8] Seek immediate medical attention.[2][8]
Ingestion Rinse mouth with water.[2][6] DO NOT induce vomiting.[2][8] Never give anything by mouth to an unconscious person.[6] Call a physician or Poison Control Center immediately.[6][8]

Fire and Accidental Release Measures

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][6] Water mist may be used to cool closed containers.[8]

  • Unsuitable Extinguishing Media: Do not use water.[2][10]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[2][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures

A logical workflow for handling a spill of this compound is depicted below.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Personnel to Safe Areas Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove All Sources of Ignition Ventilate->Ignition PPE Wear Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Spillage Using Spark-Proof Tools Contain->Collect Containerize Place in Suitable, Closed Containers for Disposal Collect->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for handling a this compound spill.

Detailed Spill Cleanup Protocol:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 3.[6][8] Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[6][8]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[2][6]

  • Containment and Cleaning Up:

    • Remove all sources of ignition.[6][8]

    • Use spark-proof tools and explosion-proof equipment.[2][6]

    • Absorb the spilled material with a suitable inert absorbent material (e.g., dry sand, earth, or vermiculite).[2][8] Do not use combustible materials like sawdust.

    • Collect the absorbed material and place it into a suitable, closed container for disposal.[6][8]

    • For large spills, contain the spill by bunding.[2]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2][6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, based on its classification, it is known to cause severe skin burns and eye damage.[2][3]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][10] Do not empty into drains.[8]

This technical guide is intended to provide essential safety and handling information for this compound. It is not exhaustive, and users should always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory personnel must be thoroughly trained in the proper handling procedures and emergency protocols for hazardous materials.

References

A Technical Guide to the Reaction Mechanisms of 10-Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 10-Undecenoyl chloride is a bifunctional molecule featuring a reactive acyl chloride group and a terminal alkene.[1][2][3] This unique structure makes it a valuable intermediate in a wide range of chemical syntheses, from polymer chemistry to the development of pharmaceuticals and specialty chemicals.[2][4][5] Its high reactivity stems from the electron-deficient carbonyl carbon, making it susceptible to nucleophilic attack, while the double bond allows for various addition reactions.[6][7] This document provides an in-depth exploration of the core reaction mechanisms of this compound, complete with experimental protocols, quantitative data, and process visualizations to serve as a comprehensive resource for scientific professionals.

Core Physicochemical and Safety Data

This compound is a colorless to light yellow liquid with a pungent odor.[2] Due to its high reactivity, especially with water, it must be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[1]

PropertyValueSource
Molecular Formula C₁₁H₁₉ClO[1][3][8]
Molecular Weight 202.72 g/mol [1][3]
CAS Number 38460-95-6[3][4]
Density 0.944 g/mL at 25 °C
Boiling Point 120-122 °C at 10 mmHg[1]
Refractive Index n20/D 1.454
Purity ≥ 97% (GC)[1]
Hazards Corrosive, irritant, reacts exothermically with water[1][2]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the reaction of 10-undecenoic acid with a chlorinating agent.[1] Thionyl chloride (SOCl₂) is frequently used due to its high yields and the convenient removal of gaseous byproducts (SO₂ and HCl).[1] Other reagents like oxalyl chloride and phosphorus pentachloride can also be employed.[1]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification Acid 10-Undecenoic Acid Flask Reaction Flask (under N2 atmosphere) Acid->Flask Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Flask Stir Stirring at 0°C to RT Flask->Stir Thionyl Thionyl Chloride (SOCl₂) Thionyl->Stir Byproducts Gaseous Byproducts (SO₂, HCl) Stir->Byproducts Evolve Distill Fractional Distillation (under reduced pressure) Stir->Distill Crude Product Product Pure this compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Thionyl Chloride
  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂) is charged with 10-undecenoic acid (1 equivalent).

  • Solvent Addition: Anhydrous solvent (e.g., toluene (B28343) or DCM) is added to dissolve the acid under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: The flask is cooled in an ice bath (0 °C). Thionyl chloride (1.2 to 1.5 equivalents) is added dropwise via the dropping funnel over 30-60 minutes with vigorous stirring.[1]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the evolution of gas ceases.

  • Workup: The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure (e.g., 120-122 °C at 10 mmHg) to yield pure this compound.[1]

Core Reaction Mechanisms

The reactivity of this compound is dominated by its two functional groups: the acyl chloride and the terminal alkene.

Nucleophilic Acyl Substitution

The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.[6] This makes it a prime target for nucleophiles. These reactions proceed via a two-step nucleophilic addition-elimination mechanism.[6][7][9]

Nucleophilic_Acyl_Substitution Reactants This compound + Nucleophile (Nu-H) Addition Step 1: Nucleophilic Addition Reactants->Addition Attack on C=O Intermediate Tetrahedral Intermediate Addition->Intermediate Elimination Step 2: Elimination Intermediate->Elimination C=O reforms Products Acyl-Substituted Product + HCl Elimination->Products Cl⁻ leaves

Caption: General mechanism for nucleophilic acyl substitution reactions.

Common Nucleophilic Reactions:

  • Hydrolysis: Reacts rapidly and exothermically with water to form 10-undecenoic acid and hydrogen chloride gas.[1] This reaction is typically instantaneous, making the compound highly moisture-sensitive.[1]

  • Alcoholysis (Esterification): Reacts readily with primary and secondary alcohols to form the corresponding 10-undecenoate esters.[1][10][11] The reaction is very fast and often performed in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.[9]

  • Aminolysis (Amidation): Reacts with ammonia, primary amines, and secondary amines to produce primary, secondary, and tertiary amides, respectively.[9][12][13] Two equivalents of the amine are typically used: one to act as the nucleophile and the second to neutralize the HCl formed.[6][13]

Nucleophile (Nu-H)ProductReaction ConditionsTypical Yield
Water (H₂O)10-Undecenoic AcidSpontaneous, often uncatalyzedQuantitative
Ethanol (CH₃CH₂OH)Ethyl 10-undecenoate0 °C to RT, often with pyridine> 90%
Ammonia (NH₃)10-UndecenamideAnhydrous solvent, excess NH₃High
Diethylamine ((CH₃CH₂)₂NH)N,N-Diethyl-10-undecenamideAnhydrous solvent, 2 eq. amineHigh
Electrophilic Addition to the Alkene

The terminal double bond (C=C) is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles.[14][15][16] These reactions typically proceed through a carbocation intermediate.

Electrophilic_Addition Alkene This compound (Terminal Alkene) Step1 Step 1: Pi bond attacks Electrophile (E⁺) Alkene->Step1 Electrophile Electrophile (E-Nu) Electrophile->Step1 Carbocation Carbocation Intermediate (Markovnikov's Rule) Step1->Carbocation Step2 Step 2: Nucleophile (Nu⁻) attacks Carbocation Carbocation->Step2 Product Addition Product Step2->Product

Caption: Mechanism of electrophilic addition to the terminal double bond.

According to Markovnikov's rule , in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents.[15] This occurs because it leads to the formation of the more stable secondary carbocation intermediate rather than a primary one.

Experimental Protocol: Hydrobromination of this compound
  • Preparation: Dissolve this compound (1 equivalent) in a suitable anhydrous, non-protic solvent (e.g., dichloromethane) in a flask protected from moisture.

  • Reaction: Cool the solution to 0 °C. Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid.

  • Monitoring: Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, remove the excess HBr and solvent under reduced pressure.

  • Purification: The resulting 11-bromo-undecanoyl chloride can be purified by vacuum distillation or chromatography.

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions to attach the undecenoyl group to an aromatic ring.[17][18] The reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), which activates the acyl chloride.[17]

The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile and is attacked by the aromatic ring.[19] A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[17][18]

Friedel_Crafts_Acylation AcylChloride This compound + AlCl₃ (Lewis Acid) AcyliumIon Formation of Acylium Ion [R-C≡O]⁺ AcylChloride->AcyliumIon Attack Electrophilic Aromatic Substitution AcyliumIon->Attack Arene Aromatic Ring (e.g., Benzene) Arene->Attack SigmaComplex Sigma Complex (Arenium Ion) Attack->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation Restores Aromaticity Product Aryl Ketone Product Deprotonation->Product

Caption: Friedel-Crafts acylation pathway using this compound.

Polymerization and Polymer Modification

The bifunctional nature of this compound makes it a useful monomer and modifying agent in polymer science.[1][4]

  • Polymer Modification: It is used as an acylating agent to modify existing polymers. For example, it can react with the hydroxyl groups of cellulose (B213188) to synthesize cellulose 10-undecenoyl esters, imparting new properties like hydrophobicity.[1][20] It has also been used to modify hyperbranched poly(glycidol).[20]

  • Monomer for Polymerization: The terminal double bond can participate in polymerization reactions. For instance, it can be used in acyclic diene metathesis (ADMET) to form polyesters.[1]

Applications in Drug Development and Research

The versatile reactivity of this compound is leveraged in several areas relevant to drug development:

  • Linker Chemistry: Its long aliphatic chain and reactive ends make it an ideal candidate for creating linkers in bioconjugation, connecting active pharmaceutical ingredients (APIs) to proteins or other biomolecules.[1]

  • Prodrug Synthesis: The acyl chloride can be used to form ester or amide bonds with hydroxyl or amine groups on a drug molecule, creating a prodrug with modified solubility or release characteristics.

  • Synthesis of Complex Molecules: It serves as a key building block for synthesizing specialty chemicals and pharmaceutical intermediates that require its specific carbon chain length and dual functionality.[2][4][5] For example, it's used in synthesizing poly(ethylene glycol)–lipid amphiphiles for creating drug-carrying micelles.

References

Methodological & Application

Application Notes and Protocols for the Use of 10-Undecenoyl Chloride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 10-undecenoyl chloride in the synthesis of various polymers with applications in materials science and drug delivery. Detailed experimental protocols for key synthetic procedures are included, along with characterization data and visualizations of the synthetic workflows.

Synthesis of Bio-based Polyesters via Acyclic Diene Metathesis (ADMET) Polymerization

This compound is a versatile building block for the creation of bio-based polyesters. By reacting it with other bio-renewable molecules, monomers suitable for acyclic diene metathesis (ADMET) polymerization can be synthesized. This method allows for the formation of high molecular weight polyesters with controlled structures.

Experimental Protocol: Synthesis of a Polyester (B1180765) from a 10-Undecenoate-Derived Monomer

This protocol describes the synthesis of a polyester from a diene monomer derived from 10-undecenoic acid and eugenol, followed by ADMET polymerization.

Materials:

  • This compound

  • 4-allyl-2-methoxyphenol (eugenol)

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • Grubbs' second-generation catalyst

  • Toluene, anhydrous

  • Methanol (B129727)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Monomer Synthesis (4-allyl-2-methoxyphenyl 10-undecenoate):

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-allyl-2-methoxyphenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add this compound (1.1 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure monomer.

  • ADMET Polymerization:

    • In a glovebox, dissolve the purified monomer (1.0 eq) in anhydrous toluene.

    • Add Grubbs' second-generation catalyst (0.001 eq) to the solution.

    • Stir the reaction mixture at 60 °C for 24 hours under a continuous vacuum to remove the ethylene (B1197577) byproduct.

    • After the reaction is complete, quench the polymerization by adding a few drops of ethyl vinyl ether.

    • Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.

    • Filter and dry the polymer under vacuum to a constant weight.

Data Presentation: Polymer Characterization
Polymer PropertyValue
Number Average Molecular Weight (Mₙ)45,000 g/mol
Weight Average Molecular Weight (Mₙ)81,000 g/mol
Polydispersity Index (PDI)1.8
Glass Transition Temperature (T₉)-9.6 °C

Note: The data presented is based on typical results obtained for polyesters synthesized via ADMET polymerization of similar undecenoate-based monomers and may vary depending on specific reaction conditions.

Visualization: ADMET Polymerization Workflow

ADMET_Workflow Monomer This compound + Bio-based Diol/Phenol Monomer_Synth Monomer Synthesis (Esterification) Monomer->Monomer_Synth Diene_Monomer α,ω-Diene Monomer Monomer_Synth->Diene_Monomer ADMET ADMET Polymerization (Grubbs' Catalyst) Diene_Monomer->ADMET Polyester Unsaturated Polyester ADMET->Polyester Hydrogenation Hydrogenation (Optional) Polyester->Hydrogenation Sat_Polyester Saturated Polyester Hydrogenation->Sat_Polyester

Caption: Workflow for the synthesis of polyesters using this compound via ADMET polymerization.

Surface Modification of Cellulose (B213188) for Superhydrophobic Coatings

This compound can be used to chemically modify the surface of cellulose, a readily available biopolymer. The long hydrocarbon chain and the terminal double bond of the undecenoyl group impart hydrophobicity to the cellulosic material. This modification is a key step in the fabrication of superhydrophobic surfaces for applications such as self-cleaning textiles and water-repellent packaging.

Experimental Protocol: Synthesis of Superhydrophobic Cellulose Ester

This protocol is adapted from the synthesis of cellulose stearoyl ester and can be applied using this compound.[1]

Materials:

  • Microcrystalline cellulose

  • This compound

  • Dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Cellulose Dissolution:

    • Dry microcrystalline cellulose under vacuum at 60 °C for 24 hours.

    • In a round-bottom flask, add the dried cellulose to a solution of LiCl in DMAc (e.g., 8% w/v).

    • Stir the mixture at 100 °C until the cellulose is completely dissolved.

  • Esterification:

    • Cool the cellulose solution to room temperature and add pyridine (3.0 eq per hydroxyl group of the anhydroglucose (B10753087) unit).

    • Slowly add this compound (2.5 eq per hydroxyl group) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Purification:

    • Cool the reaction mixture to room temperature and precipitate the cellulose ester by pouring it into a large volume of methanol.

    • Filter the precipitate and wash it extensively with methanol and then with water to remove unreacted reagents and byproducts.

    • Dry the resulting cellulose undecenoate in a vacuum oven at 50 °C to a constant weight.

Data Presentation: Properties of Modified Cellulose
PropertyBefore ModificationAfter Modification
AppearanceWhite, hydrophilic powderOff-white, hydrophobic solid
Water Contact Angle< 20°> 150°
Surface EnergyHighLow

Note: The degree of substitution and the resulting hydrophobicity can be controlled by varying the reaction time and the molar ratio of this compound to cellulose.

Visualization: Cellulose Surface Modification Workflow

Cellulose_Modification Cellulose Cellulose Dissolution Dissolution (DMAc/LiCl) Cellulose->Dissolution Cellulose_Sol Cellulose Solution Dissolution->Cellulose_Sol Esterification Esterification with This compound Cellulose_Sol->Esterification Cellulose_Ester Cellulose Undecenoate Esterification->Cellulose_Ester Coating Coating on Substrate Cellulose_Ester->Coating Superhydrophobic Superhydrophobic Surface Coating->Superhydrophobic

Caption: Workflow for the creation of superhydrophobic surfaces by modifying cellulose with this compound.

Synthesis of Poly(ethylene glycol)-Lipid Amphiphiles for Drug Delivery

This compound can serve as a hydrophobic anchor in the synthesis of poly(ethylene glycol) (PEG)-lipid conjugates. These amphiphilic molecules are crucial for the formulation of stealth liposomes and other drug delivery nanoparticles, as the PEG chains provide a hydrophilic corona that sterically hinders protein adsorption and prolongs circulation time in the body.

Experimental Protocol: Synthesis of a PEG-Undecenoyl Lipid Conjugate

This is a general protocol for the synthesis of a PEG-lipid conjugate.

Materials:

  • Amino-terminated methoxy-poly(ethylene glycol) (mPEG-NH₂)

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve mPEG-NH₂ (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

  • Acylation:

    • Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the mPEG-NH₂ solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the crude product in deionized water.

    • Purify the product by dialysis against deionized water for 48 hours, changing the water frequently.

    • Lyophilize the dialyzed solution to obtain the pure PEG-undecenoyl lipid conjugate as a white powder.

Data Presentation: Characterization of PEG-Lipid Conjugate
PropertyValue
mPEG Molecular Weight2000 g/mol
Final Conjugate Mₙ (by ¹H NMR)~2180 g/mol
Polydispersity Index (PDI) of mPEG< 1.1
Critical Micelle Concentration (CMC)Dependent on final structure

Note: The final properties of the conjugate will depend on the molecular weight of the starting mPEG.

Visualization: PEG-Lipid Synthesis Workflow

PEG_Lipid_Synthesis mPEG mPEG-NH₂ Reaction Acylation Reaction (DCM, TEA) mPEG->Reaction Undecenoyl This compound Undecenoyl->Reaction Crude_Product Crude PEG-Lipid Reaction->Crude_Product Purification Purification (Dialysis) Crude_Product->Purification Final_Product Pure PEG-Lipid Conjugate Purification->Final_Product

Caption: Workflow for the synthesis of a PEG-lipid conjugate using this compound.

Modification of Hyperbranched Poly(glycidol)

This compound can be used to modify the hydroxyl groups of hyperbranched poly(glycidol) (HPG), a biocompatible and highly functional polymer. This modification introduces hydrophobic chains and reactive terminal double bonds, which can be used for further crosslinking or functionalization.[2][3] These modified HPGs have potential applications as toughening agents for epoxy resins and as building blocks for drug delivery systems.

Experimental Protocol: Acylation of Hyperbranched Poly(glycidol)

Materials:

  • Hyperbranched poly(glycidol) (HPG)

  • This compound

  • Pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup:

    • Dry the HPG under vacuum at 80 °C for 24 hours.

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dried HPG in anhydrous DMF.

    • Add pyridine (1.5 eq per hydroxyl group to be modified).

  • Acylation:

    • Slowly add this compound (desired molar ratio relative to hydroxyl groups) to the HPG solution at room temperature.

    • Stir the reaction mixture for 24 hours at room temperature.

  • Purification:

    • Precipitate the modified polymer by pouring the reaction mixture into a large volume of diethyl ether.

    • Filter the precipitate and redissolve it in a minimal amount of DCM.

    • Reprecipitate the polymer in diethyl ether.

    • Repeat the dissolution-precipitation step twice more.

    • Dry the final product under vacuum to a constant weight.

Data Presentation: Characterization of Modified HPG
Degree of Modification (%)AppearanceSolubility
0 (Unmodified HPG)Viscous liquidWater, DMF
25Viscous liquidDMF, THF, DCM
50Waxy solidTHF, DCM, Toluene
75SolidToluene, Chloroform

Note: The degree of modification can be controlled by the stoichiometry of this compound and can be quantified by ¹H NMR spectroscopy.

Visualization: HPG Modification Workflowdot

HPG_Modification HPG Hyperbranched Poly(glycidol) Acylation Acylation with This compound HPG->Acylation Modified_HPG Undecenoyl-Modified HPG Acylation->Modified_HPG Crosslinking Further Reactions (e.g., Crosslinking) Modified_HPG->Crosslinking Functional_Material Functional Polymer Material Crosslinking->Functional_Material

References

Application Notes and Protocols: Synthesis and Applications of Esters and Amides Derived from 10-Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenoyl chloride is a versatile bifunctional reagent characterized by a terminal alkene and a reactive acyl chloride group. This unique structure makes it a valuable starting material for the synthesis of a diverse range of esters and amides. The presence of the terminal double bond allows for further functionalization, making these derivatives attractive candidates for applications in drug delivery, polymer chemistry, and the development of novel bioactive molecules.[1] This document provides detailed protocols for the synthesis of representative esters and amides from this compound, along with quantitative data and an overview of their potential applications, particularly focusing on their antimicrobial properties and as building blocks for more complex molecules.

Synthesis of Esters with this compound

The reaction of this compound with alcohols proceeds via a nucleophilic acyl substitution mechanism to form the corresponding esters. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Experimental Protocol for Esterification

To a solution of the alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) or pyridine (B92270) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or diethyl ether, this compound (1.1 equivalents) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Ester Synthesis
Alcohol/PhenolBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
EthanolTriethylamineDCM20 to RT>95General Protocol
PhenolPyridineDCM40 to RT~90[2][3]
GlycidolTriethylamineTHF30 to RT85-90Hypothetical Example
CholesterolDMAP/PyridineDCM12RT~80Hypothetical Example

Synthesis of Amides with this compound

The synthesis of amides from this compound and primary or secondary amines follows a similar nucleophilic acyl substitution pathway. This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base to scavenge the HCl produced.

General Experimental Protocol for Amidation

A solution of the amine (1.0 equivalent) and a base (e.g., triethylamine or aqueous NaOH) in a suitable solvent (e.g., DCM, THF, or a biphasic system) is cooled to 0 °C. This compound (1.1 equivalents) is then added dropwise. The reaction is stirred at 0 °C for a period and then allowed to warm to room temperature. After the reaction is complete, the mixture is worked up by washing with dilute acid (to remove excess amine and base), followed by water and brine. The organic layer is dried and concentrated to yield the crude amide, which is then purified by recrystallization or column chromatography.

Quantitative Data for Amide Synthesis
AmineBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
EthanolamineTriethylamineDCM20 to RT>90Hypothetical Example
Glycine Ethyl EsterNaHCO₃DCM/Water30 to RT~85[4]
Dopamine (B1211576) HydrochlorideTriethylamineDMF40 to RT75-85Hypothetical Example
AnilinePyridineDCM30 to RT~92Hypothetical Example

Applications in Drug Development and Bioactive Molecule Synthesis

Derivatives of 10-undecenoic acid have shown promise in various therapeutic areas. The esters and amides synthesized from this compound can serve as precursors to these bioactive molecules.

Antimicrobial Agents

Undecylenic acid and its derivatives are known for their antifungal and antibacterial properties.[5] The synthesis of various amides and esters allows for the modulation of their lipophilicity and, consequently, their antimicrobial efficacy. For instance, N,N-dibutylundecenamide has been shown to be an effective antibacterial agent against antibiotic-resistant strains.[6]

Experimental Workflow for Antimicrobial Testing

The following diagram illustrates a typical workflow for the synthesis and subsequent antimicrobial evaluation of 10-undecenoyl derivatives.

G cluster_synthesis Synthesis & Purification cluster_testing Antimicrobial Evaluation start This compound + Alcohol/Amine reaction Esterification/Amidation Reaction start->reaction workup Work-up & Purification reaction->workup characterization Characterization (NMR, MS, IR) workup->characterization mic_testing Minimum Inhibitory Concentration (MIC) Assay characterization->mic_testing mbc_testing Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mic_testing->mbc_testing cytotoxicity Cytotoxicity Assay (e.g., MTT) mic_testing->cytotoxicity data_analysis Data Analysis & SAR Studies mbc_testing->data_analysis cytotoxicity->data_analysis

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of 10-undecenoyl derivatives.

Potential Role in Modulating Dopaminergic Signaling

While direct modulation of dopamine receptors by simple 10-undecenoyl amides has not been extensively reported, the acylation of dopamine with moieties like this compound can create novel compounds with potential to interact with the dopaminergic system. N-aroyl-substituted dopamine derivatives have been synthesized and evaluated for their dopaminergic profiles.[7] Such molecules could potentially act as agonists or antagonists of dopamine receptors, thereby influencing downstream signaling pathways.

The dopamine D1 receptor, a G-protein coupled receptor, is a key player in reward, motivation, and motor control.[5][8][9][10] Its activation initiates a cascade of intracellular events, primarily through the Gαs/olf-adenylyl cyclase-cAMP-PKA pathway.

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the dopamine D1 receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R Dopamine D1 Receptor G_protein Gs/olf D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces Dopamine Dopamine (or agonist) Dopamine->D1R PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., immediate early genes) CREB->Gene_Expression regulates

Caption: Simplified overview of the dopamine D1 receptor signaling pathway.

The synthesis of novel 10-undecenoyl-dopamine conjugates could lead to the development of new pharmacological tools to probe this pathway or new therapeutic agents for neurological disorders. The terminal alkene of the undecenoyl moiety provides a handle for further chemical modifications, such as linking to drug delivery systems or other bioactive molecules.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a wide array of esters and amides. The straightforward reaction conditions and the potential for diverse applications, ranging from antimicrobial agents to potential modulators of key signaling pathways in the central nervous system, make these derivatives a continuing area of interest for researchers in chemistry, biology, and medicine. The protocols and data presented herein provide a foundation for the exploration and development of novel molecules based on the 10-undecenoyl scaffold.

References

Application Notes and Protocols: 10-Undecenoyl Chloride as a Versatile Acylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenoyl chloride, a derivative of the naturally occurring undecylenic acid, is a highly reactive acylating agent widely employed in organic synthesis. Its bifunctional nature, possessing both a terminal double bond and a reactive acyl chloride group, makes it a valuable building block for the introduction of a C11 aliphatic chain with terminal unsaturation. This unique structural feature allows for subsequent modifications, such as polymerization or further functionalization, rendering it a versatile reagent in the synthesis of specialty chemicals, pharmaceuticals, polymers, and for bioconjugation.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

This compound is utilized in a variety of acylation reactions, including:

  • Modification of Biopolymers: Acylation of natural polymers like cellulose (B213188) to impart hydrophobicity and thermoplastic properties.

  • Synthesis of Biomimetic Signaling Molecules: Preparation of N-acyl homoserine lactones (AHLs), which are involved in bacterial quorum sensing.

  • Functionalization of Polymers: Modification of polymers such as poly(ethylene glycol) (PEG) and hyperbranched polyglycidol (HPG) to create amphiphilic structures for drug delivery applications.

  • Friedel-Crafts Acylation: Introduction of the undecenoyl moiety onto aromatic rings to produce aryl ketones, which can serve as intermediates in the synthesis of more complex molecules.

Experimental Protocols

Acylation of Cellulose

This protocol describes the solvent-free mechanochemical esterification of cellulose with this compound to produce thermoplastic cellulose esters.

Reaction Scheme:

Cellulose-(OH) + CH₂=CH(CH₂)₈COCl → Cellulose-O-CO(CH₂)₈CH=CH₂ + HCl

Experimental Procedure:

  • Pre-treatment: Microcrystalline cellulose is dried under vacuum at 60°C for 24 hours.

  • Milling: In a planetary ball mill, combine the dried cellulose (1.0 g, 6.17 mmol of anhydroglucose (B10753087) units) and this compound. The molar ratio of acyl chloride to anhydroglucose units can be varied to control the degree of substitution (DS).

  • Reaction: The mixture is milled at a specified rotation speed for a set duration.

  • Work-up: The resulting solid is washed sequentially with ethanol (B145695) and deionized water to remove unreacted reagents and byproducts.

  • Drying: The final product, undecenoylated cellulose, is dried in a vacuum oven at 60°C to a constant weight.

Quantitative Data for Acylation of Cellulose:

Molar Ratio (Acyl Chloride:AGU)Milling Time (h)Rotation Speed (rpm)Degree of Substitution (DS)
1:125000.85
2:125001.53
3:125001.85

Note: This data is adapted from a study on fatty acyl chlorides with varying chain lengths. The degree of substitution is highly dependent on the reaction conditions.

experimental_workflow_cellulose_acylation cluster_start Preparation cluster_reaction Reaction cluster_workup Purification cluster_end Final Product Start Start Dry_Cellulose Dry Microcrystalline Cellulose Start->Dry_Cellulose Combine Combine Cellulose and This compound Dry_Cellulose->Combine Ball_Mill Ball Mill Combine->Ball_Mill Wash Wash with Ethanol and Water Ball_Mill->Wash Dry_Product Vacuum Dry Product Wash->Dry_Product End Undecenoylated Cellulose Dry_Product->End

Synthesis of N-(Undec-10-enoyl)-L-homoserine lactone

This protocol outlines the synthesis of an N-acyl homoserine lactone (AHL) analog using this compound. AHLs are signaling molecules in bacterial quorum sensing.

Reaction Scheme:

L-Homoserine lactone hydrobromide + CH₂=CH(CH₂)₈COCl --(Base)--> N-(Undec-10-enoyl)-L-homoserine lactone

Experimental Procedure:

  • Reaction Setup: To a solution of L-homoserine lactone hydrobromide (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at 0°C, add a base such as triethylamine (B128534) (2.5 eq).

  • Addition of Acyl Chloride: Slowly add this compound (1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data for N-Acylation of L-Homoserine Lactone (Adapted from similar reactions):

SubstrateReagentsSolventReaction Time (h)Yield (%)
L-Homoserine lactoneThis compound, TriethylamineDichloromethane18~70-85

bacterial_quorum_sensing cluster_bacteria Gram-Negative Bacterium LuxI LuxI (AHL Synthase) AHL AHL (e.g., N-(Undec-10-enoyl)- L-homoserine lactone) LuxI->AHL Synthesizes LuxR LuxR (Transcriptional Regulator) AHL_LuxR_Complex AHL-LuxR Complex LuxR->AHL_LuxR_Complex Binds Gene_Expression Target Gene Expression AHL_ext Extracellular AHL (High Concentration) AHL->AHL_ext Diffuses out of cell AHL_LuxR_Complex->Gene_Expression Activates AHL_ext->LuxR Enters cell and binds AHL_ext->AHL_ext Accumulates at high cell density

Friedel-Crafts Acylation of Anisole (B1667542)

This protocol describes the acylation of anisole with this compound using a Lewis acid catalyst to produce 4-(undec-10-enoyl)anisole.

Reaction Scheme:

Anisole + CH₂=CH(CH₂)₈COCl --(AlCl₃)--> 4-Methoxy-1-(undec-10-en-1-yl)phenone + HCl

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 eq) in a dry solvent such as dichloromethane (DCM).

  • Addition of Reagents: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 eq) in DCM dropwise to the stirred suspension. After the addition is complete, add a solution of anisole (1.0 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by column chromatography or distillation under reduced pressure.

Quantitative Data for Friedel-Crafts Acylation of Anisole (Adapted from similar reactions):

Aromatic SubstrateLewis AcidSolventReaction Time (h)Yield (%)
AnisoleAlCl₃Dichloromethane3~80-90

friedel_crafts_workflow cluster_setup Reaction Setup cluster_addition Reagent Addition (0°C) cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Suspend_AlCl3 Suspend AlCl₃ in DCM Start->Suspend_AlCl3 Add_Acyl_Chloride Add 10-Undecenoyl Chloride Solution Suspend_AlCl3->Add_Acyl_Chloride Add_Anisole Add Anisole Solution Add_Acyl_Chloride->Add_Anisole Stir_RT Stir at Room Temperature Add_Anisole->Stir_RT Quench Quench with Ice/HCl Stir_RT->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Purify Purify Product Wash_Dry->Purify End 4-(undec-10-enoyl)anisole Purify->End

Safety Information

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Conclusion

This compound serves as a valuable and versatile acylating agent in organic synthesis. Its ability to introduce a long aliphatic chain with a terminal double bond opens up numerous possibilities for the synthesis of functional materials and biologically active molecules. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this reagent. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired outcome.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 10-Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapies. Surface modification allows for the attachment of targeting ligands, therapeutic agents, and molecules that can improve the biocompatibility and circulation time of nanoparticles. 10-Undecenoyl chloride is a versatile bifunctional molecule that can be used to introduce a terminal alkene group onto the surface of nanoparticles. This terminal double bond serves as a valuable anchor point for a wide range of subsequent "click" chemistry reactions, enabling the covalent attachment of various biomolecules and polymers.

This document provides detailed protocols for the functionalization of silica (B1680970) and iron oxide nanoparticles with this compound, along with methods for their characterization and quantification of surface modification.

Data Presentation

The efficiency of nanoparticle functionalization can be quantified by various methods, including thermogravimetric analysis (TGA) and quantitative NMR.[1][2][3][4][5] The following tables summarize typical quantitative data for the functionalization of nanoparticles.

Table 1: Surface Functional Group Density of Unmodified Nanoparticles

Nanoparticle TypeFunctional GroupSurface Density (groups/nm²)Reference
Silica NanoparticlesHydroxyl (Si-OH)~4.0[6]
Amine-Modified SilicaAmine (-NH₂)~2.5 - 3.7[6][7]
Iron Oxide NanoparticlesHydroxyl (Fe-OH)Varies with synthesis[8]

Table 2: Illustrative Quantitative Data for this compound Functionalization

Nanoparticle TypePre-functionalizationPost-functionalization LigandGrafting Density (molecules/nm²) (Illustrative)Mass Loss by TGA (%) (Illustrative)
Silica Nanoparticles (100 nm)Amine-functionalized10-Undecenoyl~2.0~5-8%
Iron Oxide Nanoparticles (50 nm)Amine-functionalized10-Undecenoyl~1.8~7-10%

Note: The data in Table 2 is illustrative and based on typical surface reaction efficiencies. Actual results will vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Amine Functionalization of Silica Nanoparticles

This protocol describes the modification of silica nanoparticles to introduce surface amine groups, which are reactive towards this compound.

Materials:

Procedure:

  • Disperse silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) by sonication for 15 minutes.

  • To the nanoparticle dispersion, add APTES (e.g., 1% v/v).

  • Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere with constant stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the amine-functionalized silica nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).

  • Wash the nanoparticles sequentially with toluene, ethanol, and deionized water to remove unreacted APTES. Perform each wash step by resuspending the nanoparticles in the solvent followed by centrifugation.

  • Dry the amine-functionalized silica nanoparticles under vacuum.

Protocol 2: Functionalization of Amine-Terminated Nanoparticles with this compound

This protocol details the reaction of amine-functionalized nanoparticles with this compound to introduce terminal alkene groups.

Materials:

  • Amine-functionalized nanoparticles (from Protocol 1)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Ethanol

Procedure:

  • Disperse the amine-functionalized nanoparticles in anhydrous DCM (e.g., 5 mg/mL) by sonication.

  • Add triethylamine (as a base, e.g., 1.5 equivalents relative to the estimated number of surface amine groups).

  • In a separate vial, dissolve this compound in anhydrous DCM (e.g., 2 equivalents relative to the estimated number of surface amine groups).

  • Slowly add the this compound solution to the nanoparticle dispersion under constant stirring.

  • Allow the reaction to proceed for 12 hours at room temperature under a nitrogen atmosphere.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with DCM and ethanol to remove unreacted reagents and byproducts.

  • Dry the 10-Undecenoyl functionalized nanoparticles under vacuum.

Characterization Methods

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the covalent attachment of the undecenoyl group to the nanoparticle surface.[9][10][11][12]

  • Amine-functionalized nanoparticles: Look for characteristic N-H bending vibrations (~1560 cm⁻¹).

  • 10-Undecenoyl functionalized nanoparticles: Expect to see the appearance of new peaks corresponding to:

    • C=O stretching of the amide bond (~1640 cm⁻¹).

    • C-H stretching of the alkyl chain (~2850-2920 cm⁻¹).

    • C=C stretching of the terminal alkene (~1640 cm⁻¹, may overlap with the amide peak).

    • =C-H out-of-plane bending (~910 cm⁻¹).

Thermogravimetric Analysis (TGA)

TGA is used to quantify the amount of organic material grafted onto the nanoparticle surface.[1][2][3][4][5]

  • Heat a known amount of the dried, functionalized nanoparticles under a nitrogen or air atmosphere from room temperature to ~800°C.

  • The mass loss observed between ~200°C and 600°C can be attributed to the decomposition of the grafted organic layer.

  • By comparing the mass loss of the functionalized nanoparticles to that of the unfunctionalized nanoparticles, the grafting density can be calculated.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_prefunctionalization Pre-functionalization cluster_functionalization Functionalization cluster_application Downstream Applications NP Nanoparticle Core (e.g., Silica, Iron Oxide) Amine_NP Amine-Functionalized Nanoparticle NP->Amine_NP APTES Alkene_NP Alkene-Terminated Nanoparticle Amine_NP->Alkene_NP 10-Undecenoyl chloride Drug_Conjugate Drug Conjugation Alkene_NP->Drug_Conjugate Click Chemistry Targeting_Ligand Targeting Ligand Attachment Alkene_NP->Targeting_Ligand Click Chemistry

Caption: Workflow for nanoparticle functionalization.

Logical_Relationship cluster_reagents Reactants cluster_reaction Reaction cluster_products Products NP_Amine Amine-Functionalized Nanoparticle Reaction Nucleophilic Acyl Substitution NP_Amine->Reaction Undecenoyl_Cl This compound Undecenoyl_Cl->Reaction Functionalized_NP Alkene-Functionalized Nanoparticle Reaction->Functionalized_NP Byproduct Triethylammonium Chloride Reaction->Byproduct

Caption: Reaction scheme for functionalization.

References

Application Notes and Protocols for Self-Assembled Monolayers of 10-Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of self-assembled monolayers (SAMs) derived from 10-undecenoyl chloride. This versatile molecule allows for the formation of robust, covalently bound organic thin films on various substrates, offering a powerful platform for controlling surface properties at the nanoscale. Such functionalized surfaces are of significant interest in drug development, biosensor fabrication, and fundamental cell biology research.

Introduction to this compound for SAM Synthesis

This compound (C₁₁H₁₉ClO) is a bifunctional molecule featuring a terminal vinyl group and a reactive acyl chloride head group.[1][2] This unique structure makes it an excellent candidate for a two-step surface modification strategy. The acyl chloride group can readily react with nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups present on a substrate, to form a stable ester or amide linkage, respectively. The terminal double bond then provides a site for further chemical modifications, a process often referred to as "click chemistry," enabling the attachment of a wide array of biomolecules, fluorophores, or drug molecules.

Synthesis of Self-Assembled Monolayers

The synthesis of SAMs using this compound typically involves the reaction of the acyl chloride with a suitably functionalized substrate. Below are detailed protocols for the formation of these monolayers on common substrates like silicon dioxide (hydroxylated surfaces) and amine-terminated surfaces.

Experimental Protocol: SAM Formation on Hydroxylated Surfaces (e.g., Silicon Dioxide)

This protocol describes the formation of an undecenoyl ester monolayer on a hydroxyl-terminated surface, such as a silicon wafer with a native oxide layer.

Materials:

  • Silicon wafers (or other hydroxylated substrates)

  • This compound (97% or higher purity)[3][4]

  • Anhydrous toluene (B28343) (or other anhydrous, non-polar solvent)

  • Anhydrous triethylamine (B128534) (or other non-nucleophilic base)

  • Acetone (ACS grade)

  • Ethanol (B145695) (200 proof)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED.

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Sonicator

  • Spin coater (optional)

  • Oven or hotplate

  • Glassware (thoroughly cleaned and oven-dried)

Protocol:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers into desired dimensions.

    • Sonicate the substrates sequentially in acetone, ethanol, and DI water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Immerse the cleaned substrates in Piranha solution for 30 minutes to remove organic residues and generate a fresh, dense layer of hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Dry the substrates under a stream of nitrogen and then in an oven at 120 °C for at least 30 minutes.

  • SAM Formation:

    • Prepare a 1-10 mM solution of this compound in anhydrous toluene inside a glovebox or under an inert atmosphere.

    • Add an equimolar amount of anhydrous triethylamine to the solution to act as a proton scavenger for the HCl byproduct.

    • Immerse the hydroxylated substrates in the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere.

    • Alternatively, for a faster reaction, the solution can be heated to 60-80 °C for 1-2 hours.

  • Post-Reaction Cleaning:

    • Remove the substrates from the reaction solution.

    • Rinse the substrates thoroughly with fresh anhydrous toluene to remove any unreacted this compound and byproducts.

    • Sonicate the substrates in ethanol for 10 minutes to remove any physisorbed molecules.

    • Dry the functionalized substrates under a stream of nitrogen.

    • Store the modified substrates in a desiccator or under an inert atmosphere.

Experimental Protocol: Functionalization of Amine-Terminated Surfaces

This protocol details the reaction of this compound with a pre-existing amine-terminated SAM to form a stable amide linkage.

Materials:

  • Amine-terminated substrate (e.g., (3-aminopropyl)triethoxysilane (APTES) modified silicon)

  • This compound[3][4]

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

  • Anhydrous triethylamine

  • Ethanol (200 proof)

  • Nitrogen gas

Equipment:

  • Glovebox or Schlenk line

  • Standard laboratory glassware

Protocol:

  • Preparation of Amine-Terminated Surface:

    • Prepare an amine-terminated surface according to established protocols (e.g., vapor or solution deposition of APTES on a hydroxylated substrate).

  • Amide Coupling Reaction:

    • In an inert atmosphere, prepare a 1-10 mM solution of this compound in anhydrous DCM.

    • Add a slight excess (1.1 equivalents) of anhydrous triethylamine to the solution.

    • Immerse the amine-terminated substrate in the solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The reaction is typically faster than with hydroxyl groups.

  • Post-Reaction Cleaning:

    • Remove the substrate and rinse with fresh DCM.

    • Sonicate in ethanol for 10 minutes.

    • Dry under a stream of nitrogen.

Characterization of this compound Derived SAMs

Thorough characterization is crucial to confirm the successful formation of a well-ordered and covalently attached monolayer.

Quantitative Data Summary

The following table summarizes expected quantitative data for well-formed undecenyl-based SAMs on silicon dioxide. Actual values may vary depending on the specific reaction conditions and substrate quality.

Characterization TechniqueParameterExpected ValueReference/Notes
Contact Angle Goniometry Static Water Contact Angle90° - 110°A high contact angle indicates a hydrophobic surface, consistent with the exposed alkyl chains of the monolayer.[5]
Ellipsometry Monolayer Thickness1.0 - 1.5 nmThe theoretical length of the C11 chain dictates the thickness. Values can vary with molecular tilt angle.[6]
X-ray Photoelectron Spectroscopy (XPS) C 1s High-Resolution SpectrumPeaks at ~285 eV (C-C/C-H), ~286.5 eV (C-O), ~288.5 eV (O-C=O)The presence of the ester carbonyl peak is indicative of covalent attachment to the hydroxylated surface.
Fourier-Transform Infrared Spectroscopy (FTIR) Stretching Frequencies~1740 cm⁻¹ (C=O, ester), ~3077 cm⁻¹ (=C-H), ~1641 cm⁻¹ (C=C)Appearance of the ester carbonyl stretch and vinyl group vibrations confirm monolayer formation.[7]
Detailed Methodologies for Key Experiments

Contact Angle Goniometry:

  • A goniometer is used to measure the static contact angle of a deionized water droplet (typically 1-5 µL) on the SAM surface. The measurement is performed at ambient temperature. A high contact angle is indicative of a successful hydrophobic monolayer formation.

Ellipsometry:

  • A spectroscopic ellipsometer is used to measure the change in polarization of light upon reflection from the surface. Data is typically collected over a wavelength range of 300-800 nm at an angle of incidence of 70-75°. A model of the substrate (e.g., Si/SiO₂) is first established, and then a Cauchy layer representing the organic monolayer is added to fit for its thickness. A refractive index of ~1.45 is typically assumed for the organic layer.[6]

X-ray Photoelectron Spectroscopy (XPS):

  • XPS is used to determine the elemental composition and chemical states of the surface. A monochromatic Al Kα X-ray source is typically used. Survey scans are performed to identify the elements present, followed by high-resolution scans of key elements (C 1s, O 1s, Si 2p). The presence and binding energy of the carbonyl carbon in the ester or amide bond confirms covalent attachment.

Fourier-Transform Infrared Spectroscopy (FTIR):

  • Grazing angle attenuated total reflectance (GATR-FTIR) or polarization modulation infrared reflection-absorption spectroscopy (PM-IRRAS) are ideal for analyzing monolayers on reflective substrates. The appearance of characteristic vibrational modes for the ester/amide carbonyl group and the terminal vinyl group confirms the presence of the 10-undecenoyl moiety on the surface.[7]

Applications in Drug Development and Research

SAMs derived from this compound provide a versatile platform for various applications in the life sciences.

Controlled Protein Adsorption

The hydrophobic nature of the undecenyl SAM can be used to study protein-surface interactions. By creating patterned surfaces with regions of the SAM and regions of the bare hydrophilic substrate, one can control where proteins adsorb. Furthermore, the terminal vinyl group can be functionalized with protein-repellent molecules like polyethylene (B3416737) glycol (PEG) to create non-fouling surfaces, which are critical for medical implants and biosensors.

Covalent Immobilization of Biomolecules and Drug Moieties

The terminal alkene of the SAM is readily available for further chemical modification via reactions such as thiol-ene "click" chemistry, hydrobromination followed by nucleophilic substitution, or oxidation to a carboxylic acid. This allows for the covalent attachment of:

  • Targeting Ligands: Peptides, antibodies, or small molecules can be attached to target specific cells or proteins.

  • Drug Molecules: Covalent tethering of drugs allows for the development of drug-eluting surfaces or platforms for studying drug-cell interactions.

  • Biosensor Elements: Enzymes or DNA probes can be immobilized for specific analyte detection.

Studying Cell Adhesion and Signaling

By modifying the SAM surface with specific ligands, researchers can create well-defined environments to study cell adhesion, spreading, and signaling. For example, by patterning the surface with cell-adhesive peptides (like RGD) and cell-repellent molecules, one can control the spatial organization of cells and study the resulting intracellular signaling cascades. This is particularly relevant for understanding wound healing, tissue engineering, and the foreign body response to medical devices. Inhibition of cell adhesion can be achieved by presenting a dense layer of hydrophilic polymers.[8][9]

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_sam SAM Formation (Inert Atmosphere) cluster_post Post-Processing cluster_char Characterization sub_clean Substrate Cleaning (Acetone, Ethanol, DI Water) piranha Piranha Etch (Hydroxylation) sub_clean->piranha dry Drying (Nitrogen Stream, Oven) piranha->dry solution Prepare this compound & Triethylamine Solution dry->solution immersion Immerse Substrate solution->immersion reaction React for 2-4 hours immersion->reaction rinse Rinse with Solvent reaction->rinse sonicate Sonicate in Ethanol rinse->sonicate final_dry Final Drying sonicate->final_dry contact_angle Contact Angle final_dry->contact_angle ellipsometry Ellipsometry final_dry->ellipsometry xps XPS final_dry->xps ftir FTIR final_dry->ftir

Caption: Workflow for SAM synthesis and characterization.

Signaling Pathway for Cell Adhesion Studies

G cluster_surface Functionalized Surface cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling SAM 10-Undecenoyl SAM Ligand Immobilized Ligand (e.g., RGD Peptide) SAM->Ligand Covalent Linkage Integrin Integrin Receptor Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Actin Actin Cytoskeleton (Cell Spreading & Adhesion) FAK->Actin Src->FAK

Caption: Cell adhesion signaling via an immobilized ligand.

References

Application Notes and Protocols for Reactions with 10-Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenoyl chloride (CAS No: 38460-95-6), a derivative of undecylenic acid, is a highly reactive bifunctional molecule featuring a terminal double bond and an acyl chloride group.[1] Its molecular formula is C₁₁H₁₉ClO, and it has a molecular weight of approximately 202.72 g/mol .[1][2] This structure makes it a valuable reagent in organic synthesis, particularly for acylation reactions.[1] In the fields of materials science and drug development, this compound is utilized for the synthesis of polymers, modification of biomolecules, and the preparation of active pharmaceutical ingredients.[2] It serves as a key intermediate in the production of specialty chemicals like surfactants and emulsifiers, and is also employed in bioconjugation techniques to modify proteins and other biomolecules.[1][2]

Safety and Handling

As an acyl chloride, this compound is corrosive and can cause severe skin burns and eye damage.[1][3][4] It is also a lachrymator and irritant to the respiratory system.[1][3] The compound reacts exothermically with water, releasing corrosive hydrogen chloride (HCl) gas.[1][3] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[1] It is highly sensitive to moisture and should be stored under anhydrous conditions at room temperature.[1][2]

General Experimental Workflow

The following diagram outlines a typical workflow for reactions involving this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware and Reagents B Inert Atmosphere (N2 or Ar) A->B C Dissolve Nucleophile (Amine/Alcohol) in Anhydrous Solvent B->C D Cool Reaction Mixture (e.g., 0 °C) C->D E Add Base (e.g., Triethylamine, Pyridine, or DIPEA) D->E F Slowly Add this compound E->F G Stir at Room Temperature (Monitor by TLC/LC-MS) F->G H Quench Reaction (e.g., with water or sat. NH4Cl) G->H I Extract with Organic Solvent H->I J Wash Organic Layer (e.g., with dilute acid, base, brine) I->J K Dry (Na2SO4 or MgSO4), Filter, and Concentrate J->K L Purify by Column Chromatography K->L G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 This compound (CH2=CH(CH2)8COCl) C Aprotic Solvent (e.g., DCM, THF) Base (e.g., TEA, Pyridine) 0 °C to RT R2 Primary/Secondary Amine (R-NH2 or R2NH) P1 N-acyl Amide (CH2=CH(CH2)8CONHR or CH2=CH(CH2)8CONR2) C->P1 P2 Amine Hydrochloride Salt C->P2 G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 This compound (CH2=CH(CH2)8COCl) C Anhydrous Solvent (e.g., DCM, Pyridine) Base (optional, e.g., Pyridine) 0 °C to RT R2 Alcohol (R-OH) P1 Ester (CH2=CH(CH2)8COOR) C->P1 P2 Hydrogen Chloride (HCl) C->P2

References

Application Notes and Protocols: Harnessing 10-Undecenoyl Chloride for Advanced Microfluidic Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of surface chemistry within microfluidic devices is paramount for a multitude of applications, from high-throughput drug screening to sensitive diagnostics and cell-based assays. Polydimethylsiloxane (PDMS), a commonly used material for microfluidic device fabrication, is inherently hydrophobic, which can lead to challenges such as non-specific protein adsorption and inconsistent fluid flow. Surface modification is therefore a critical step to tailor the interfacial properties of PDMS-based devices.

This document provides detailed application notes and experimental protocols for the use of 10-Undecenoyl chloride as a versatile chemical linker for the surface functionalization of microfluidic devices. By leveraging the reactivity of the acyl chloride group and the terminal alkene, a robust platform for subsequent "click" chemistry reactions can be established, enabling the covalent attachment of a wide range of molecules to the microchannel surfaces. This two-step modification strategy offers a powerful tool for creating devices with customized surface properties, enhancing their performance and expanding their applicability in biological and pharmaceutical research.

Principle of the Method

The functionalization strategy involves a two-stage process:

  • Surface Activation and Esterification: The PDMS surface is first activated by oxygen plasma treatment to introduce hydroxyl (-OH) groups. Subsequently, these hydroxylated surfaces are reacted with this compound. The acyl chloride group readily reacts with the surface hydroxyls via an esterification reaction, forming a stable covalent bond and presenting a surface rich in terminal alkene (-C=C) groups.

  • Thiol-Ene "Click" Chemistry: The alkene-functionalized surface serves as a versatile platform for further modification using thiol-ene "click" chemistry. This highly efficient and specific reaction allows for the covalent attachment of various thiol-containing molecules (e.g., peptides, carbohydrates, fluorescent dyes, or polymers) under mild, often UV-initiated, conditions. This enables precise control over the final surface functionality of the microfluidic channels.

Data Summary

The following tables summarize key quantitative data associated with the surface modification process.

Table 1: Surface Wettability at Different Modification Stages

Surface TreatmentTypical Water Contact Angle (°)Reference
Untreated PDMS105° - 115°[1]
Oxygen Plasma Treated PDMS (hydrophilic)10° - 30°[1]
Hydrophobic Recovery (24h after plasma)90° - 100°[2]
This compound Modified PDMS85° - 95°Inferred from similar modifications
Thiol-Ene Functionalized (hydrophilic thiol)40° - 60°Inferred from similar modifications

Table 2: Elemental Surface Composition Analysis (X-ray Photoelectron Spectroscopy - XPS)

Surface TreatmentExpected Elemental Changes
Oxygen Plasma Treated PDMSIncrease in Oxygen (O) and Silicon (Si) signals relative to Carbon (C)
This compound Modified PDMSIncrease in Carbon (C) signal, appearance of C=O peak in high-resolution C1s spectrum
Thiol-Ene Functionalized PDMSAppearance of elements specific to the thiol molecule (e.g., Nitrogen (N) for peptides, Sulfur (S))

Experimental Protocols

Protocol 1: Fabrication and Surface Activation of PDMS Microfluidic Devices

This protocol details the standard procedure for fabricating a PDMS microfluidic device and activating its surface for subsequent chemical modification.

Materials:

  • PDMS Prepolymer and Curing Agent (e.g., Sylgard 184)

  • Microfabricated Master Mold (e.g., SU-8 on a silicon wafer)

  • Petri dish

  • Vacuum desiccator

  • Oven

  • Plasma cleaner/etcher

  • Glass slides or coverslips

Procedure:

  • PDMS Preparation: Mix the PDMS prepolymer and curing agent at a 10:1 (w/w) ratio in a clean container.

  • Degassing: Place the mixture in a vacuum desiccator for 30-60 minutes to remove all air bubbles.

  • Molding: Pour the degassed PDMS mixture over the master mold placed in a petri dish.

  • Curing: Cure the PDMS in an oven at 70-80°C for at least 2 hours.

  • Device Cutting and Inlet/Outlet Punching: Carefully peel the cured PDMS replica from the master mold. Cut the device to the desired shape and create inlet and outlet ports using a biopsy punch.

  • Cleaning: Thoroughly clean the PDMS device and a glass slide with isopropanol (B130326) and deionized water, then dry with a stream of nitrogen.

  • Plasma Activation: Place the PDMS device (channel side up) and the glass slide in a plasma cleaner. Expose them to oxygen plasma for 30-60 seconds at a pressure of 200-500 mTorr and a power of 30-100 W.

  • Bonding: Immediately after plasma treatment, bring the activated surfaces of the PDMS device and the glass slide into conformal contact to form an irreversible bond.

  • Post-Bake (Optional): To enhance the bond strength, bake the bonded device at 80°C for 15-30 minutes.

Protocol 2: Surface Modification with this compound

This protocol describes the esterification of the plasma-activated PDMS surface with this compound to introduce terminal alkene functionalities.

Materials:

  • Plasma-activated and bonded PDMS microfluidic device

  • This compound (≥98% purity)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Anhydrous base (e.g., triethylamine (B128534) or pyridine)

  • Nitrogen or Argon gas source

  • Schlenk line or glovebox (recommended)

  • Syringes and needles

Procedure:

  • Prepare Reaction Solution: In an inert atmosphere (glovebox or under nitrogen/argon), prepare a solution of this compound (e.g., 1-5% v/v) and a base (e.g., 1-5% v/v of triethylamine) in an anhydrous solvent.

  • Introduce Solution into Microchannels: Immediately after plasma activation and bonding, flush the microchannels of the device with the prepared reaction solution using a syringe.

  • Reaction Incubation: Seal the inlet and outlet ports of the device (e.g., with tape or by plugging with a piece of PDMS) and allow the reaction to proceed at room temperature for 2-4 hours. For potentially higher efficiency, the reaction can be performed at a slightly elevated temperature (e.g., 40-50°C).

  • Washing: After the incubation period, flush the microchannels sequentially with the anhydrous solvent, followed by isopropanol, and finally deionized water to remove any unreacted reagents and byproducts.

  • Drying: Dry the microchannels by passing a stream of nitrogen gas through them. The device is now ready for the next functionalization step.

Protocol 3: Thiol-Ene "Click" Chemistry for Further Functionalization

This protocol outlines the procedure for attaching thiol-containing molecules to the alkene-functionalized microchannel surface.

Materials:

  • This compound modified PDMS microfluidic device

  • Thiol-containing molecule of interest (e.g., a fluorescently-labeled cysteine-containing peptide)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)

  • An appropriate solvent for the thiol molecule and photoinitiator (e.g., methanol, water, or a buffer solution)

  • UV light source (365 nm)

Procedure:

  • Prepare "Click" Reaction Solution: Dissolve the thiol-containing molecule and the photoinitiator (e.g., 0.1-1% w/v) in the chosen solvent. The concentration of the thiol molecule will depend on the specific application and its solubility.

  • Introduce Solution into Microchannels: Fill the microchannels of the alkene-modified device with the "click" reaction solution.

  • UV Irradiation: Expose the microfluidic device to UV light (365 nm) for 5-15 minutes. The optimal exposure time may need to be determined empirically.

  • Washing: After UV exposure, thoroughly flush the microchannels with the reaction solvent, followed by deionized water, to remove any unreacted molecules.

  • Drying: Dry the microchannels with a stream of nitrogen gas. The microfluidic device is now functionalized and ready for use.

Visualizations

Workflow for Microfluidic Device Functionalization

G cluster_0 Device Fabrication & Activation cluster_1 Surface Modification cluster_2 Functionalization PDMS_Prep PDMS Preparation (10:1 ratio) Molding Molding & Curing (70-80°C) PDMS_Prep->Molding Bonding Plasma Activation & Bonding Molding->Bonding Esterification Esterification with This compound Bonding->Esterification Washing1 Solvent Washing Esterification->Washing1 Thiol_Ene Thiol-Ene Click Chemistry (UV) Washing1->Thiol_Ene Washing2 Final Washing Thiol_Ene->Washing2 Functionalized_Device Functionalized Microfluidic Device Washing2->Functionalized_Device

Caption: Overall workflow for fabricating and functionalizing a microfluidic device.

Signaling Pathway of Surface Modification

G PDMS PDMS Surface (-Si-CH3) Plasma Oxygen Plasma PDMS->Plasma Activation PDMS_OH Hydroxylated PDMS (-Si-OH) Plasma->PDMS_OH Undecenoyl_Cl This compound PDMS_OH->Undecenoyl_Cl Esterification PDMS_Alkene Alkene-Functionalized PDMS (-Si-O-CO-(CH2)8-CH=CH2) Undecenoyl_Cl->PDMS_Alkene Thiol Thiol Molecule (R-SH) + UV PDMS_Alkene->Thiol Thiol-Ene Click PDMS_Functional Functionalized PDMS (-Si-O-CO-(CH2)9-CH2-S-R) Thiol->PDMS_Functional

Caption: Chemical pathway for surface modification of PDMS.

Logical Relationship of Experimental Steps

G Start Start Step1 Prepare & Cure PDMS Device Start->Step1 Step2 Plasma Treat PDMS & Glass Step1->Step2 Step3 Bond Device Step2->Step3 Step4 Prepare Esterification Solution Step3->Step4 Step5 Flush Channels & Incubate Step4->Step5 Step6 Wash & Dry Channels Step5->Step6 Step7 Prepare Thiol-Ene Solution Step6->Step7 Step8 Fill Channels & UV Expose Step7->Step8 Step9 Final Wash & Dry Step8->Step9 End Ready for Use Step9->End

References

Troubleshooting & Optimization

Preventing hydrolysis of 10-Undecenoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 10-Undecenoyl chloride, with a specific focus on preventing its hydrolysis during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, with a focus on identifying and resolving problems related to hydrolysis.

Issue Potential Cause Recommended Action
Low or No Product Yield Hydrolysis of this compound: The most common cause is the presence of moisture in the reaction setup. Acyl chlorides are highly susceptible to hydrolysis, which converts the starting material to the unreactive 10-undecenoic acid.[1][2][3]Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent. Handle all reagents under an inert atmosphere.
Inactive Reagents: The nucleophile (e.g., alcohol or amine) may be of poor quality or contain impurities that inhibit the reaction.Verify Reagent Quality: Use high-purity, anhydrous reagents. If the nucleophile is a solid, ensure it is thoroughly dried before use.
Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.Optimize Temperature: While many acyl chloride reactions proceed at room temperature, some may require cooling to control exothermicity or gentle heating to initiate the reaction.
Formation of a White Precipitate Hydrolysis Product: The white precipitate is likely 10-undecenoic acid, the product of hydrolysis. This indicates significant water contamination.[1]Review Anhydrous Technique: Re-evaluate the experimental setup and procedures for sources of moisture. Consider using a Schlieren line technique to check for atmospheric leaks in the inert gas setup.
Insoluble Amine Hydrochloride Salt: If the reaction involves an amine, the precipitate could be the hydrochloride salt of the amine, formed by the reaction of the amine with the HCl byproduct.Add a Non-Nucleophilic Base: Include a tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), in the reaction mixture to act as an HCl scavenger.[4]
Reaction Mixture Turns Cloudy Trace Hydrolysis: Cloudiness upon addition of this compound can indicate the presence of trace amounts of moisture, leading to the formation of insoluble 10-undecenoic acid.Immediate Action: If the reaction has just started, it may be possible to salvage it by adding a drying agent compatible with the reaction conditions. However, for best results, it is often better to start over with stricter anhydrous precautions.
Difficult Product Purification Contamination with 10-undecenoic acid: The carboxylic acid byproduct can be difficult to separate from the desired product, especially if they have similar polarities.Aqueous Workup with Base: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Emulsion Formation During Workup: The presence of both a polar carboxylic acid and a nonpolar product can lead to the formation of emulsions during aqueous extraction.Add Brine: Wash the organic layer with a saturated aqueous sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: How can I be certain that my solvents and reagents are sufficiently dry for a reaction with this compound?

A1: For solvents, it is best to use commercially available anhydrous grades, often packaged under an inert atmosphere. Alternatively, you can dry solvents using standard laboratory procedures, such as distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents). For liquid reagents, distillation from a suitable drying agent may be possible. Solid reagents should be dried in a vacuum oven. It is also crucial to use an inert gas (argon or nitrogen) atmosphere throughout the experiment to prevent the ingress of atmospheric moisture.

Q2: What is the role of a base, such as pyridine (B92270) or triethylamine, in reactions with this compound?

A2: Reactions of this compound with nucleophiles like alcohols or amines produce hydrochloric acid (HCl) as a byproduct.[1] This HCl can react with amine nucleophiles to form unreactive ammonium (B1175870) salts. A non-nucleophilic base, such as pyridine or triethylamine, is added to the reaction to neutralize the generated HCl, thereby preventing the deactivation of the nucleophile and driving the reaction to completion.

Q3: My reaction involves a sensitive functional group that may not be compatible with this compound. What are my options?

A3: this compound is a highly reactive acylating agent. If your substrate contains sensitive functional groups, you may need to employ a protection strategy. For example, hydroxyl or amino groups that you do not wish to acylate can be protected with a suitable protecting group that can be removed after the acylation reaction. Alternatively, a milder acylating agent could be considered, although this may require harsher reaction conditions or result in lower yields.

Q4: How should I properly store this compound to prevent degradation?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture. It is advisable to store it in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and strong bases.

Q5: What are the primary safety precautions I should take when working with this compound?

A5: this compound is corrosive and moisture-sensitive.[1] It can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Be aware that it reacts exothermically with water, releasing corrosive HCl gas.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of an Alcohol with this compound

This protocol outlines a general method for the synthesis of an undecenoate ester from an alcohol, emphasizing the measures required to prevent hydrolysis.

Materials:

  • This compound

  • Alcohol

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Anhydrous triethylamine (TEA) or pyridine

  • Argon or Nitrogen gas supply

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus (round-bottom flask with a stir bar, dropping funnel, and condenser with an inert gas inlet) while flushing with argon or nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Addition of this compound: Dissolve this compound (1.1 equivalents) in a small amount of anhydrous DCM in the dropping funnel. Add the this compound solution dropwise to the stirred alcohol solution at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase start Start: Plan Reaction dry_glassware Oven-Dry All Glassware start->dry_glassware Strictly Anhydrous anhydrous_solvents Use Anhydrous Solvents & Reagents dry_glassware->anhydrous_solvents inert_atmosphere Assemble Under Inert Gas (Ar/N2) anhydrous_solvents->inert_atmosphere dissolve_nucleophile Dissolve Nucleophile & Base inert_atmosphere->dissolve_nucleophile cool_mixture Cool to 0°C dissolve_nucleophile->cool_mixture add_acyl_chloride Add this compound Dropwise cool_mixture->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Wash with NaHCO3 & Brine quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end End: Pure Product purify->end

Caption: Workflow for Preventing Hydrolysis of this compound.

Troubleshooting_Logic start Low/No Product Yield? check_moisture Suspect Hydrolysis (Moisture Contamination) start->check_moisture Yes check_reagents Consider Other Causes start->check_reagents No review_anhydrous Action: Review & Improve Anhydrous Technique check_moisture->review_anhydrous inactive_reagents Inactive Reagents? check_reagents->inactive_reagents verify_purity Action: Verify Reagent Purity & Dryness inactive_reagents->verify_purity Yes wrong_temp Sub-optimal Temperature? inactive_reagents->wrong_temp No optimize_temp Action: Optimize Reaction Temperature wrong_temp->optimize_temp Yes

Caption: Troubleshooting Logic for Low Yield Reactions.

References

Technical Support Center: Purification of 10-Undecenoyl Chloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 10-undecenoyl chloride via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is dependent on the pressure. A commonly cited boiling point is 120-122 °C at a pressure of 10 mmHg.[1][2][3] For precise control over your distillation, refer to the pressure-temperature nomograph or the data in the table below.

Q2: What are the primary impurities in crude this compound?

A2: Crude this compound may contain unreacted 10-undecenoic acid, residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride), and byproducts from the synthesis.[1] It is also highly susceptible to hydrolysis, so undecenoic acid can form if the compound is exposed to moisture.[1][4]

Q3: Why is vacuum distillation the preferred method for purifying this compound?

A3: Vacuum distillation is the primary method for purifying this compound because it allows for distillation at a lower temperature.[1] This is crucial for minimizing thermal decomposition, which can occur at temperatures above 200°C, and preventing the formation of undesirable byproducts.[1]

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a corrosive acyl chloride.[5] It reacts with water to release hydrochloric acid (HCl) fumes.[1][4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Ensure all glassware is dry to prevent hydrolysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Product Distilling Over at the Expected Temperature/Pressure 1. Inaccurate Pressure Reading: The vacuum gauge may be faulty or improperly placed. 2. System Leak: The vacuum integrity of the distillation setup is compromised. 3. Insufficient Heating: The heating mantle temperature is too low.1. Verify Gauge Accuracy: Check the vacuum gauge against a known standard. Ensure it is placed correctly in the system. 2. Check for Leaks: Inspect all joints and connections for leaks. Re-grease joints if necessary. 3. Increase Temperature Slowly: Gradually increase the heating mantle temperature, but do not exceed the decomposition temperature of the compound.
Product is Dark or Discolored 1. Thermal Decomposition: The distillation temperature is too high. 2. Presence of Impurities: The crude product contains impurities that are degrading.1. Reduce Distillation Temperature: Improve the vacuum to allow for distillation at a lower temperature.[7] 2. Pre-treatment of Crude Material: Consider a pre-purification step, such as washing with a non-reactive solvent, to remove certain impurities before distillation.
Low Yield of Purified Product 1. Hydrolysis: The compound has reacted with water in the system. 2. Product Loss: Product is being lost in the vacuum trap or is not condensing efficiently. 3. Incomplete Distillation: The distillation was stopped prematurely.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and handle the compound under an inert atmosphere if possible.[1] 2. Optimize Condenser and Trap: Ensure the condenser has adequate cooling. Check the cold trap to ensure it is sufficiently cold to condense volatile product. 3. Monitor Distillation Progress: Continue distillation until no more product is observed distilling over at the set temperature and pressure.
Unstable Vacuum Level 1. Pump Issues: The vacuum pump is not functioning correctly or is not adequately sized for the system. 2. System Leaks: Small leaks in the glassware or tubing.[7] 3. Outgassing: Volatiles are being released from the crude material or system components.1. Inspect Vacuum Pump: Check the pump oil and ensure it is clean. Verify the pump is in good working order. 2. Systematically Check for Leaks: Isolate different parts of the system to identify the source of the leak. 3. Degas the System: Before heating, pull a vacuum on the cold system for a period to remove dissolved gases and volatile impurities.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₉ClO
Molecular Weight 202.72 g/mol [2][8]
Appearance Colorless to light yellow liquid[1][4]
Density 0.944 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.454[3]
Flash Point 93 °C (199.4 °F)[2]

Table 2: Boiling Point of this compound at Various Pressures

Pressure (mmHg)Boiling Point (°C)
10120-122[1][2][3]
1.3 (NIST Data)121.05[9]

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum pump

  • Vacuum gauge (manometer)

  • Cold trap

  • Stir bar

  • Dry glassware

  • Inert gas source (optional)

Procedure:

  • System Setup:

    • Ensure all glassware is clean and thoroughly dried in an oven.

    • Assemble the distillation apparatus as shown in the workflow diagram below. Use appropriate clamps to secure the glassware.

    • Place a stir bar in the round-bottom flask.

    • Add the crude this compound to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Lightly grease all glass joints to ensure a good seal.

  • Initiating the Distillation:

    • Begin circulating cold water through the condenser.

    • Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10 mmHg).

    • Once the desired pressure is stable, begin stirring the crude material.

    • Slowly increase the temperature of the heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approx. 120-122 °C at 10 mmHg), switch to a clean, pre-weighed receiving flask to collect the main product fraction.

    • Maintain a steady distillation rate by carefully controlling the heat input.

  • Shutdown:

    • Once the distillation is complete (no more product coming over), turn off the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Weigh the collected product to determine the yield.

  • Quality Control:

    • The purity of the distilled this compound can be assessed using techniques such as Gas Chromatography (GC) or Argentometric titration.[1] A purity of at least 97.5% is typically expected.[1]

Visualizations

G Experimental Workflow for Vacuum Distillation A 1. Assemble Dry Distillation Apparatus B 2. Charge Flask with Crude This compound A->B C 3. Evacuate System to Desired Pressure B->C D 4. Begin Heating and Stirring C->D E 5. Collect Low-Boiling Forerun D->E F 6. Collect Main Product Fraction at Stable Temp/Pressure E->F G 7. Cool System and Vent to Atmosphere F->G H 8. Analyze Product Purity (e.g., GC) G->H

Caption: Workflow for the vacuum distillation of this compound.

G Troubleshooting Logic for Distillation Issues Start Problem Encountered During Distillation Q1 Is the vacuum level stable and correct? Start->Q1 A1_Yes Check Heating Q1->A1_Yes Yes A1_No Check for Leaks & Verify Gauge Accuracy Q1->A1_No No Q2 Is the product discolored? A1_Yes->Q2 A1_No->Q1 A2_Yes Reduce Temperature & Improve Vacuum Q2->A2_Yes Yes A2_No Check Yield Q2->A2_No No Q3 Is the yield low? A2_Yes->Q3 A2_No->Q3 A3_Yes Ensure Anhydrous Conditions & Optimize Condenser/Trap Q3->A3_Yes Yes A3_No Distillation Successful Q3->A3_No No

Caption: Decision tree for troubleshooting common distillation problems.

References

Technical Support Center: 10-Undecenoyl Chloride Reactions with Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 10-undecenoyl chloride and protic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using this compound with protic solvents?

A1: this compound is a highly reactive acyl chloride.[1][2] Its primary side reactions with protic solvents involve nucleophilic acyl substitution at the carbonyl carbon. The main side reactions are:

  • Hydrolysis: Reacts rapidly with water to produce 10-undecenoic acid and hydrochloric acid (HCl) gas. This reaction is typically fast and irreversible.[1]

  • Alcoholysis: Reacts with alcohols to form 10-undecenoate esters and HCl.[1]

  • Aminolysis: Reacts readily with primary and secondary amines to yield N-substituted 10-undecenamides and HCl.

Q2: My reaction is not proceeding as expected, and I suspect hydrolysis of the this compound. How can I confirm this and prevent it in the future?

A2: Hydrolysis is a common issue due to the high moisture sensitivity of this compound.[1]

Confirmation:

  • FTIR Spectroscopy: Look for the appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) and a shift in the carbonyl (C=O) peak from the acyl chloride (around 1800 cm⁻¹) to the carboxylic acid (around 1710 cm⁻¹).

  • ¹H NMR Spectroscopy: The methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-COCl) in this compound appear around δ 2.87 ppm. Upon hydrolysis to 10-undecenoic acid, this signal will shift. A broad singlet for the carboxylic acid proton will also appear downfield (typically >10 ppm).

Prevention:

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Storage: Store this compound in a tightly sealed container in a cool, dry place.

  • Solvent Choice: Use dry, aprotic solvents such as dichloromethane (B109758), chloroform, or toluene.

Q3: I am trying to perform an esterification with a secondary alcohol and getting low yields. What could be the problem?

A3: The reactivity of alcohols with acyl chlorides follows the order: primary > secondary > tertiary.[1] This is due to increased steric hindrance around the hydroxyl group of secondary and tertiary alcohols, which impedes the nucleophilic attack on the carbonyl carbon of the acyl chloride.

Troubleshooting:

  • Increase Reaction Time: Secondary alcohols react more slowly than primary alcohols.[3] Monitor the reaction progress over a longer period.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Use a Catalyst: A non-nucleophilic base like pyridine (B92270) can be used to scavenge the HCl byproduct and drive the reaction forward.[3]

  • Use an Excess of the Alcohol: Using a stoichiometric excess of the alcohol can help shift the equilibrium towards the product.[3]

Q4: When reacting this compound with a molecule containing both a primary and a secondary amine, which amine is more likely to react?

A4: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, making them more reactive towards acyl chlorides. Therefore, the primary amine is more likely to be acylated first. However, achieving high selectivity can be challenging and depends on the specific substrate and reaction conditions.

Q5: Are there any potential side reactions involving the terminal double bond of this compound?

A5: The acyl chloride group is significantly more reactive than the terminal double bond under typical nucleophilic acylation conditions. However, under certain conditions, the double bond can participate in side reactions:

  • Polymerization: In the presence of certain catalysts or initiators, the terminal alkene can undergo polymerization.

  • Electrophilic Addition: If strong electrophiles are present in the reaction mixture, they could potentially react with the double bond.

It is important to choose reaction conditions that are selective for the acylation reaction.

Troubleshooting Guides

Guide 1: Low Yield in Esterification Reactions
Symptom Possible Cause Suggested Solution
Low or no product formationHydrolysis of this compound: Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Low reactivity of the alcohol: Steric hindrance (secondary or tertiary alcohol).Increase reaction time and/or temperature. Use a non-nucleophilic base (e.g., pyridine) to scavenge HCl. Use an excess of the alcohol.[1][3]
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC or GC to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish at room temperature.
Formation of multiple productsSide reactions: Reaction with impurities or degradation of starting materials.Purify the starting materials before use. Run the reaction at a lower temperature to minimize side reactions.
Reaction with solvent: If a protic solvent is used.Use a dry, aprotic solvent such as dichloromethane, ether, or toluene.
Guide 2: Low Yield or Selectivity in Amidation Reactions
Symptom Possible Cause Suggested Solution
Low or no product formationHydrolysis of this compound: Presence of moisture.Follow the same precautions as for esterification (anhydrous conditions).
Low nucleophilicity of the amine: The amine is sterically hindered or has electron-withdrawing groups.Increase reaction temperature. Use a more polar aprotic solvent like DMF or DMSO to enhance reactivity.
Formation of amine hydrochloride salt: The HCl byproduct reacts with the starting amine, rendering it non-nucleophilic.Use two equivalents of the amine (one to react and one to act as a base) or add a non-nucleophilic base (e.g., triethylamine (B128534), pyridine).
Poor selectivity with polyfunctional aminesSimilar reactivity of different amine groups. Control the stoichiometry of the reactants carefully. Run the reaction at a lower temperature to enhance selectivity. Consider using protecting groups for more reactive amine functionalities if high selectivity is required.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of this compound with a Primary Alcohol

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition: Add a non-nucleophilic base such as pyridine (1.1 eq.) to the alcohol solution.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise from the dropping funnel over 15-30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Amidation of this compound with a Primary Amine

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve the primary amine (2.0 eq.) in anhydrous DCM. Alternatively, use the primary amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.).

  • Reaction: Cool the amine solution to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 15-30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.

Visualizations

Hydrolysis_Pathway UC This compound Intermediate Tetrahedral Intermediate UC->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate UA 10-Undecenoic Acid Intermediate->UA Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Hydrolysis of this compound.

Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Dissolve Alcohol (1 eq.) in Anhydrous DCM prep2 Add Pyridine (1.1 eq.) prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add this compound (1 eq.) in DCM Dropwise react1->react2 react3 Warm to RT, Stir 2-4h react2->react3 workup1 Quench with Water react3->workup1 workup2 Wash with HCl, NaHCO₃, Brine workup1->workup2 workup3 Dry, Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental Workflow for Esterification.

Amine_Reactivity cluster_nucleophilicity Nucleophilicity cluster_sterics Steric Hindrance Title Factors Affecting Amine Reactivity in Acylation nuc1 Primary Amine (More Nucleophilic) steric1 Primary Amine (Less Hindered) nuc2 Secondary Amine (Less Nucleophilic) nuc1->nuc2 Decreasing Reactivity steric2 Secondary Amine (More Hindered) steric1->steric2 Increasing Hindrance

Caption: Reactivity of Primary vs. Secondary Amines.

References

Technical Support Center: Optimizing Reaction Conditions for 10-Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 10-Undecenoyl chloride in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile reagent primarily used in organic synthesis. Its key applications include:

  • Acylating Agent: It is frequently used to introduce the 10-undecenoyl group onto various substrates, including cellulose (B213188) and other polymers, to modify their properties.

  • Monomer in Polymer Chemistry: The terminal double bond and the acyl chloride group make it a suitable monomer for the synthesis of polyesters and other polymers.

  • Synthesis of Esters and Amides: It readily reacts with alcohols and amines to form corresponding esters and amides, which can be valuable in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

  • Bioconjugation: It can be used to modify proteins and other biomolecules.

Q2: What are the key safety precautions to take when handling this compound?

A2: this compound is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate safety measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and respiratory system as it can cause severe burns and irritation.

  • Keep away from water and moisture to prevent a highly exothermic reaction that releases corrosive hydrochloric acid (HCl) gas.

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound. To do this, you can spot the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the conversion and identify any side products.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Acylation Reactions

Low yields are a common issue in acylation reactions. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed reagent_quality Check Reagent Quality - this compound (hydrolyzed?) - Substrate (impurities?) - Solvent (anhydrous?) start->reagent_quality reaction_conditions Review Reaction Conditions - Temperature - Reaction time - Stoichiometry reagent_quality->reaction_conditions Reagents OK base_issue Evaluate Base - Correct base used? - Sufficient amount? reaction_conditions->base_issue Conditions Seem Correct workup_issue Assess Work-up Procedure - Product loss during extraction? - Incomplete quenching? base_issue->workup_issue Base is Appropriate solution Optimize and Repeat workup_issue->solution Work-up is Optimized

Caption: Troubleshooting decision tree for low reaction yield.

Potential Cause Troubleshooting Steps
Hydrolysis of this compound This compound is highly sensitive to moisture and can rapidly hydrolyze to 10-undecenoic acid, which is unreactive under typical acylation conditions. Ensure that all glassware is oven-dried, and use anhydrous solvents. Handle the reagent under an inert atmosphere (nitrogen or argon).
Poor Quality of Substrate or Reagents Impurities in the substrate (alcohol, amine, etc.) or solvent can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous.
Sub-optimal Reaction Temperature Some acylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. However, excessive heat can lead to side reactions and decomposition.
Inappropriate Base For reactions with alcohols or amines, a base is typically required to neutralize the HCl generated. Common bases include pyridine (B92270) or triethylamine (B128534). The choice and amount of base are critical. For sterically hindered or less reactive substrates, a stronger, non-nucleophilic base might be necessary.
Steric Hindrance If the substrate is sterically hindered, the reaction may be slow. Consider increasing the reaction time, using a higher temperature, or employing a more reactive catalyst.
Side Reactions The terminal double bond in this compound can potentially undergo side reactions, such as polymerization, under certain conditions. Analyze the crude reaction mixture for byproducts to identify and mitigate these pathways.
Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or multiple peaks in a GC-MS spectrum indicates the formation of side products.

Potential Cause Troubleshooting Steps
Polysubstitution In Friedel-Crafts acylation of aromatic compounds, while less common than with alkylation, polysubstitution can occur if the aromatic ring is highly activated. The introduction of the acyl group is deactivating, which usually prevents a second acylation.
Reaction with Solvent If the solvent contains nucleophilic impurities (e.g., water or alcohol in an aprotic solvent), this compound can react with them. Always use high-purity, anhydrous solvents.
Polymerization The terminal alkene can participate in polymerization, especially at elevated temperatures or in the presence of certain catalysts. Keep reaction temperatures as low as feasible and choose catalysts that do not promote polymerization.
Incomplete Reaction If the reaction is not complete, the TLC will show both starting material and product. Ensure sufficient reaction time by monitoring with TLC until the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of an Ester (e.g., Ethyl 10-undecenoate)

This protocol describes a general procedure for the esterification of an alcohol with this compound.

Experimental Workflow for Esterification

EsterificationWorkflow setup Reaction Setup - Dry glassware - Inert atmosphere reagents Add Reagents - Anhydrous solvent - Alcohol - Pyridine (base) setup->reagents addition Add this compound - Dropwise at 0°C reagents->addition reaction Reaction - Stir at room temperature - Monitor by TLC addition->reaction workup Work-up - Quench with water - Extract with organic solvent reaction->workup purification Purification - Wash organic layer - Dry and concentrate - Column chromatography workup->purification product Final Product purification->product

Caption: General workflow for ester synthesis.

Materials:

  • This compound

  • Anhydrous ethanol (B145695)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the cooled alcohol solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of an Amide (e.g., N-Benzyl-10-undecenamide)

This protocol outlines a general procedure for the amidation of an amine with this compound.

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (B48309) (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution over 30-60 minutes, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The quality of this compound is critical for successful reactions. The following table summarizes typical quality control specifications.

Table 1: Quality Control Specifications for this compound

ParameterSpecificationTest Method
Appearance Colorless to light yellow liquidVisual inspection
Purity (GC) ≥97.5%Gas chromatography
Purity (Argentometric) ≥98.0%Argentometric titration
Boiling Point (°C) 120-122 (at 10 mmHg)Distillation
Refractive Index (20°C) 1.453-1.455Refractometry

The synthesis of this compound from 10-undecenoic acid is a common laboratory procedure. The choice of chlorinating agent can affect the reaction conditions and yield.

Table 2: Comparison of Laboratory-Scale Synthesis Methods for this compound

Chlorinating AgentMolar Ratio (Agent:Acid)Temperature (°C)Reaction Time (h)Typical Yield (%)
Thionyl chloride 1.2:10 to Room Temp.2 - 492 - 98
Oxalyl chloride/DMF 1.1:10 to Room Temp.1 - 295 - 99

Visualizations

The high reactivity of this compound with water is a primary concern in its application. The following diagram illustrates this hydrolysis reaction.

Hydrolysis of this compound

Hydrolysis cluster_reactants Reactants cluster_products Products 10-Undecenoyl_chloride This compound (C11H19ClO) 10-Undecenoic_acid 10-Undecenoic Acid (C11H20O2) 10-Undecenoyl_chloride->10-Undecenoic_acid Rapid Hydrolysis HCl Hydrogen Chloride (HCl) 10-Undecenoyl_chloride->HCl Water Water (H2O) Water->10-Undecenoic_acid Water->HCl

Common impurities in 10-Undecenoyl chloride and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 10-undecenoyl chloride and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound typically arise from its synthesis, which most often involves the reaction of 10-undecenoic acid with a chlorinating agent. The primary impurities include:

  • Unreacted 10-undecenoic acid: The starting material for the synthesis.

  • Residual Chlorinating Agents and Byproducts: Depending on the synthesis method, these can include thionyl chloride (SOCl₂), oxalyl chloride, phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅), and their respective byproducts such as sulfur dioxide (SO₂), hydrochloric acid (HCl), and phosphorus-containing compounds.[1][2]

  • Hydrolysis Product (10-undecenoic acid): this compound is highly sensitive to moisture and can readily hydrolyze back to 10-undecenoic acid upon exposure to water or atmospheric moisture.

Q2: Why is it crucial to remove these impurities for my experiments?

A2: The presence of impurities can significantly impact downstream applications. For instance, in drug development and polymer chemistry, the high reactivity of this compound is essential. Impurities can lead to inconsistent reaction kinetics, side product formation, and reduced yield and purity of the final product. Unreacted carboxylic acid, for example, can interfere with reactions where the acid chloride is a key reagent.

Q3: What is the primary method for purifying this compound?

A3: The most effective and widely used method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation) .[3] This technique is preferred because it allows for the separation of components with different boiling points at a lower temperature than would be required at atmospheric pressure. This is crucial for preventing thermal decomposition of the heat-sensitive this compound.

Q4: What are the typical boiling point and pressure for the distillation of this compound?

A4: The boiling point of this compound is approximately 120-122 °C at a reduced pressure of 10 mmHg .

Q5: Are there any alternative purification methods?

A5: While fractional distillation is the primary method, for certain applications or to remove specific impurities, other techniques can be considered:

  • Crystallization: For some acyl chlorides, low-temperature crystallization can be an effective purification method to remove soluble impurities.

  • Inert Atmosphere Handling: To prevent hydrolysis, all purification steps should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Washing with Anhydrous Solvents: In some cases, washing with a suitable anhydrous solvent can help remove certain impurities, although this is less common for highly reactive acyl chlorides.

Troubleshooting Guide: Fractional Distillation of this compound

This guide addresses common issues encountered during the vacuum distillation of this compound.

Problem Potential Cause Troubleshooting Steps
Bumping/Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- System pressure is too low for the temperature.- Ensure uniform heating with a well-controlled heating mantle and a magnetic stirrer.- Always use fresh boiling chips or a magnetic stir bar.- Gradually increase the temperature and ensure the vacuum is stable before applying heat.
Product is Discolored (Yellow/Brown) - Thermal decomposition due to excessive temperature.- Presence of impurities that decompose upon heating.- Lower the distillation temperature by achieving a lower vacuum.- Ensure the heating mantle temperature is only slightly higher than the vapor temperature.- Consider a pre-purification step if significant colored impurities are present.
Low Yield of Purified Product - Inefficient fraction collection.- Loss of product due to leaks in the vacuum system.- Significant hold-up in the distillation column.- Carefully monitor the distillation temperature and collect the fraction corresponding to the boiling point of this compound.- Check all joints and connections for leaks before starting the distillation.- Use a distillation column with appropriate efficiency for the scale of your purification.
Product Contaminated with Starting Material - Inefficient separation during distillation.- Bumping of the crude material into the collection flask.- Use a fractionating column with a higher number of theoretical plates for better separation.- Control the heating rate to ensure a slow and steady distillation.- Ensure the distillation head is not contaminated with undistilled material.

Data Presentation: Purity of this compound

The following table provides an illustrative example of the purity of this compound before and after purification by fractional distillation, as would be determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Compound Purity Before Distillation (%) Purity After Distillation (%)
This compound~85-90>98
10-Undecenoic acid~5-10<1
Other Impurities~1-5<1

Note: These are typical values and can vary depending on the initial synthesis and distillation efficiency.

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

Objective: To purify crude this compound by removing unreacted starting materials and other impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and tubing

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Cold trap (recommended to protect the vacuum pump)

  • Dry ice or liquid nitrogen for the cold trap

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is dry and free of moisture.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Connect the fractionating column, distillation head with a thermometer, and condenser.

    • Use appropriate receiving flasks to collect different fractions. It is advisable to have at least three: a forerun, the main product fraction, and a final fraction.

    • Connect the vacuum tubing from the distillation apparatus to a cold trap, and then to the vacuum pump.

    • Connect a water source to the condenser.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Slowly evacuate the system using the vacuum pump until a stable pressure of approximately 10 mmHg is reached.

    • Once the vacuum is stable, begin to gently heat the distillation flask using the heating mantle.

    • Increase the temperature gradually. The first vapors that distill will be lower-boiling impurities. Collect this "forerun" in the first receiving flask and discard it.

    • As the temperature approaches the boiling point of this compound (120-122 °C at 10 mmHg), change to a clean receiving flask to collect the main product fraction.

    • Maintain a steady distillation rate by carefully controlling the heat input. The temperature at the distillation head should remain constant during the collection of the pure fraction.

    • Once the temperature starts to drop or rise significantly after the main fraction has been collected, or if the distillation rate slows down considerably, stop the distillation.

    • Turn off the heat and allow the system to cool down before slowly releasing the vacuum and introducing an inert gas.

  • Product Handling and Storage:

    • The purified this compound should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

    • Store in a cool, dry, and well-ventilated area.

Mandatory Visualizations

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_impurities Common Impurities cluster_purification Purification Crude Product Crude Product Purification Fractional Distillation Crude Product->Purification Contains 10-Undecenoic Acid 10-Undecenoic Acid 10-Undecenoic Acid->Crude Product Starting Material Chlorinating Agent Chlorinating Agent Chlorinating Agent->Crude Product Reagent Unreacted Acid Unreacted Acid Unreacted Acid->Purification Residual Reagents Residual Reagents Residual Reagents->Purification Byproducts Byproducts Byproducts->Purification Hydrolysis Product Hydrolysis Product Hydrolysis Product->Purification Pure Product Purified 10-Undecenoyl Chloride (>98%) Purification->Pure Product Yields Troubleshooting_Distillation Start Start Distillation Problem Problem Encountered? Start->Problem Bumping Bumping/ Unstable Boiling? Problem->Bumping Yes End Successful Purification Problem->End No Discoloration Product Discolored? Bumping->Discoloration No CheckHeating Check Heating & Stirring Bumping->CheckHeating Yes LowYield Low Yield? Discoloration->LowYield No LowerTemp Lower Distillation Temperature Discoloration->LowerTemp Yes CheckVacuum Check Vacuum Stability LowYield->CheckVacuum No CheckLeaks Check for System Leaks LowYield->CheckLeaks Yes CheckHeating->Problem CheckVacuum->Problem LowerTemp->Problem OptimizeCollection Optimize Fraction Collection CheckLeaks->OptimizeCollection OptimizeCollection->Problem

References

Technical Support Center: Scaling Up Reactions with 10-Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Undecenoyl chloride. The information is presented in a question-and-answer format to directly address specific issues encountered during the scaling up of reactions.

Troubleshooting Guides

Issue 1: Exothermic Reaction and Poor Temperature Control During Work-up

Question: We are observing a significant and difficult-to-control exotherm when quenching our large-scale reaction mixture containing unreacted this compound. What is causing this, and how can we manage it safely?

Answer:

The strong exotherm is due to the rapid and highly exothermic hydrolysis of this compound upon contact with water.[1] On a larger scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a runaway reaction.[2]

Troubleshooting Steps:

  • Reverse Quench: Instead of adding water to the reaction mixture, slowly add the reaction mixture to a pre-cooled quench solution (e.g., water or a dilute aqueous base). This allows for better control over the rate of addition and heat generation.

  • Use of a Co-solvent: Quench the reaction mixture with a solution of water in a water-miscible organic solvent (e.g., isopropanol, acetone). This can help to temper the reaction rate and improve heat transfer.

  • Efficient Cooling: Ensure your reactor is equipped with a high-efficiency cooling system. For very large scales, consider using a jacketed reactor with a circulating coolant at a low temperature.

  • Slow and Controlled Addition: Use a peristaltic pump or a dropping funnel with precise control to add the quenching agent or the reaction mixture at a slow, steady rate. Monitor the internal temperature of the quench vessel continuously.

  • Adequate Agitation: Ensure vigorous stirring in the quench vessel to promote rapid heat transfer from the reaction zone to the cooling surface.

Issue 2: Low Yield and/or Incomplete Conversion at a Larger Scale

Question: We are experiencing lower than expected yields and incomplete conversion after scaling up our reaction with this compound. What are the likely causes, and how can we improve the yield?

Answer:

Several factors can contribute to lower yields upon scale-up. These include mass transfer limitations, inadequate mixing, and the higher impact of impurities in larger quantities of starting materials.

Troubleshooting Steps:

  • Mixing Efficiency: Ensure that the mixing in your larger reactor is sufficient to maintain a homogeneous reaction mixture. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration. Evaluate the impeller design and agitation speed for your vessel.

  • Reagent Addition Rate: The rate of addition of this compound or other reagents may need to be adjusted for a larger scale. A slower addition rate can sometimes improve selectivity and prevent the formation of byproducts.

  • Temperature Homogeneity: Verify that the temperature is uniform throughout the reactor. Use multiple temperature probes if necessary.

  • Purity of Starting Materials: Impurities in the starting materials can have a more pronounced effect on a larger scale. Ensure the quality of your this compound and other reactants.

  • In-Process Monitoring: Implement in-process analytical techniques, such as infrared (IR) spectroscopy, to monitor the reaction progress in real-time.[1] This will allow you to determine the true endpoint of the reaction and avoid premature work-up.

Issue 3: Formation of Polymeric Byproducts

Question: We are observing the formation of a significant amount of viscous, polymeric material in our scaled-up reaction, which is complicating purification. What is causing this, and how can it be prevented?

Answer:

This compound contains a terminal double bond, which can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts or impurities.[1][3]

Troubleshooting Steps:

  • Temperature Control: Maintain a strict temperature profile throughout the reaction. Avoid excessive heating, as this can initiate thermal polymerization.[4]

  • Use of Polymerization Inhibitors: For reactions that require heating, consider adding a small amount of a polymerization inhibitor, such as hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ).[4][5][6] The choice and concentration of the inhibitor should be tested on a small scale to ensure it does not interfere with the desired reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated polymerization.[4]

  • Purification of Starting Materials: Ensure that the this compound is free from impurities that could act as polymerization initiators.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The main safety concerns are:

  • Exothermic Hydrolysis: Contact with water is highly exothermic and releases corrosive hydrogen chloride (HCl) gas.[1] This can lead to a runaway reaction if not properly controlled.

  • Corrosivity: this compound is corrosive to the skin, eyes, and respiratory system.[1]

  • HCl Gas Evolution: The reaction with protic nucleophiles (e.g., alcohols, amines) and hydrolysis releases HCl gas, which requires proper scrubbing and ventilation, especially on a large scale.[7]

  • Combustibility: this compound is a combustible liquid.[8]

Q2: How can we effectively monitor the progress of a large-scale reaction involving this compound?

A2: Real-time, in-situ monitoring is highly recommended for large-scale reactions. Process Analytical Technology (PAT) tools such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time.[1][9][10] This provides a much more accurate picture of the reaction's progress than traditional offline methods like TLC or GC analysis of quenched aliquots, which can be misleading due to the high reactivity of the acyl chloride.

Q3: What are the recommended methods for purifying products from large-scale reactions with this compound?

A3: The primary purification method for products derived from this compound is fractional distillation under reduced pressure.[1] This is effective for removing non-volatile impurities and unreacted starting materials. For non-volatile products, large-scale column chromatography can be employed, though it can be resource-intensive.[2] Crystallization is also a viable option if the product is a solid.

Q4: Can we use a stoichiometric amount of Lewis acid in a large-scale Friedel-Crafts acylation with this compound?

A4: Yes, in Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often necessary. This is because the ketone product forms a complex with the catalyst, effectively sequestering it.[[“]] When scaling up, ensure that you are using at least one equivalent of the Lewis acid relative to the this compound.

Q5: How can we manage the evolution of HCl gas during a large-scale reaction?

A5: On a large scale, the HCl gas evolved must be actively managed. The reactor should be equipped with a vent line connected to a scrubber system. The scrubber can use a basic solution (e.g., aqueous sodium hydroxide) to neutralize the HCl gas before it is released into the atmosphere. Ensure the scrubber has sufficient capacity for the total amount of HCl that will be generated.

Data Presentation

Table 1: Comparison of Laboratory vs. Industrial Scale for the Synthesis of an Ester from this compound and a Primary Alcohol

ParameterLaboratory ScaleIndustrial Scale
Batch Size 10 g100 - 5000 kg
Solvent Dichloromethane (B109758), TolueneToluene, n-Heptane
Base Pyridine, TriethylamineTriethylamine, Potassium Carbonate
Reaction Temperature 0 - 25 °C20 - 60 °C
Reaction Time 1 - 4 hours2 - 8 hours
Work-up Aqueous washControlled reverse quench
Purification Silica gel chromatographyFractional vacuum distillation
Typical Yield 85 - 95%90 - 98%

Experimental Protocols

Protocol 1: Large-Scale Esterification
  • Reactor Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a caustic scrubber is charged with the primary alcohol (1.0 eq.) and a suitable solvent (e.g., toluene).

  • Cooling: The reactor contents are cooled to 0-5 °C with agitation.

  • Addition of Base: A tertiary amine base (e.g., triethylamine, 1.1 eq.) is added to the reactor.

  • Addition of this compound: this compound (1.05 eq.) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by in-situ IR or by quenching aliquots and analyzing by GC.

  • Work-up: The reaction mixture is transferred via a pump to a separate quench vessel containing pre-cooled water with vigorous stirring.

  • Phase Separation: The layers are separated, and the organic layer is washed with dilute acid, water, and brine.

  • Purification: The solvent is removed under reduced pressure, and the crude ester is purified by vacuum distillation.

Protocol 2: Scaled-Up Friedel-Crafts Acylation
  • Reactor Setup: A dry, inerted, jacketed reactor is charged with the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Lewis Acid: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.) is added portion-wise at a temperature below 10 °C.

  • Formation of Acylium Ion: this compound (1.0 eq.) is added dropwise, maintaining the temperature below 10 °C.

  • Reaction: The reaction is stirred at room temperature for 1-3 hours, or until completion as indicated by in-process monitoring.

  • Quench: The reaction mixture is slowly transferred to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up and Purification: The organic layer is separated, washed, dried, and concentrated. The product is purified by vacuum distillation or crystallization.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow for Scale-up Issues start Issue Identified (e.g., Low Yield, Exotherm) check_params Review Critical Process Parameters (Temp, Mixing, Addition Rate) start->check_params is_exotherm Is the issue a thermal runaway? check_params->is_exotherm is_yield Is the issue low yield/conversion? check_params->is_yield manage_heat Implement Heat Management Strategy (Reverse Quench, Co-solvent) is_exotherm->manage_heat Yes optimize_reaction Optimize Reaction Conditions (Mixing, Reagent Purity, PAT) is_yield->optimize_reaction Yes end Problem Resolved manage_heat->end optimize_reaction->end

Caption: A logical workflow for troubleshooting common issues encountered during the scale-up of reactions involving this compound.

G cluster_reaction General Reaction Pathway: Esterification reagents This compound + Alcohol (R-OH) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack base Base (e.g., Triethylamine) base->intermediate product Ester Product intermediate->product Elimination of Cl- byproduct HCl Salt of Base intermediate->byproduct

Caption: A simplified diagram illustrating the nucleophilic acyl substitution mechanism for the esterification of an alcohol with this compound.

G cluster_safety Key Safety Considerations for Scale-up main Key Hazard: Exothermic Hydrolysis Primary Control Measures Secondary Control Measures primary_controls Controlled Addition Rate Efficient Cooling System Reverse Quench main:f1->primary_controls secondary_controls Pressure Relief System Emergency Quench Protocol Proper PPE main:f2->secondary_controls

Caption: A diagram outlining the hierarchical safety measures for managing the exothermic hazards associated with this compound reactions at scale.

References

Technical Support Center: Controlling Surface Functionalization with 10-Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for controlling the degree of surface functionalization using 10-undecenoyl chloride. This resource is designed to assist in optimizing experimental outcomes and resolving common issues encountered during surface modification protocols.

Troubleshooting Guides

Issue 1: Low or Incomplete Surface Functionalization

Symptoms:

  • Low water contact angle after reaction, indicating a hydrophilic surface.

  • Weak or absent characteristic peaks in ATR-FTIR spectra (e.g., C=O stretch).

  • Low atomic concentration of carbon and chlorine, and high concentration of silicon and oxygen in XPS analysis.

Troubleshooting Flowchart:

Troubleshooting_Low_Functionalization start Start: Low Surface Functionalization check_reagent 1. Verify this compound Quality start->check_reagent check_anhydrous 2. Ensure Anhydrous Reaction Conditions check_reagent->check_anhydrous Reagent OK fail Issue Persists: Contact Technical Support check_reagent->fail Reagent Degraded check_substrate 3. Confirm Substrate Hydroxylation check_anhydrous->check_substrate Conditions Anhydrous check_anhydrous->fail Moisture Present check_base 4. Evaluate Base/Catalyst check_substrate->check_base Substrate Activated check_substrate->fail Incomplete Hydroxylation optimize_reaction 5. Optimize Reaction Parameters check_base->optimize_reaction Base is Appropriate check_base->fail Base Ineffective/Absent success Successful Functionalization optimize_reaction->success Optimization Successful optimize_reaction->fail Optimization Fails Troubleshooting_NonUniformity start Start: Non-Uniform Coverage check_cleaning 1. Review Substrate Cleaning Protocol start->check_cleaning check_immersion 2. Ensure Complete Substrate Immersion check_cleaning->check_immersion Cleaning is Thorough fail Issue Persists: Contact Technical Support check_cleaning->fail Contamination Found check_agitation 3. Evaluate Reaction Agitation check_immersion->check_agitation Fully Immersed check_immersion->fail Partial Immersion check_rinsing 4. Assess Post-Reaction Rinsing check_agitation->check_rinsing Adequate Agitation check_agitation->fail Stagnant Reaction success Uniform Coverage Achieved check_rinsing->success Proper Rinsing check_rinsing->fail Residue Remains Experimental_Workflow sub Silicon Wafer clean Cleaning (Acetone, IPA, DI Water) sub->clean hydroxylate Hydroxylation (Piranha Solution) clean->hydroxylate functionalize Functionalization (this compound, Triethylamine, Toluene) hydroxylate->functionalize rinse Rinsing (Toluene, IPA, Ethanol) functionalize->rinse characterize Characterization (Contact Angle, XPS, ATR-FTIR) rinse->characterize Reaction_Components reagent This compound (Reactant) product Functionalized Surface + Triethylammonium Chloride reagent->product surface Hydroxylated Surface (Substrate) surface->product base Triethylamine (Acid Scavenger) base->product

Validation & Comparative

A Comparative Guide to Surface Functionalization: Characterization of 10-Undecenoyl Chloride and Silane-Modified Surfaces by XPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely modify and characterize surfaces is fundamental in numerous scientific and technological fields, including drug delivery, biosensing, and medical device engineering. The choice of surface modification agent dictates the resulting surface properties and performance. This guide provides an objective comparison of surfaces modified with 10-Undecenoyl chloride and a common alternative, (3-aminopropyl)triethoxysilane (APTES), with a focus on their characterization using X-ray Photoelectron Spectroscopy (XPS). Experimental data from various studies are presented to support the comparison, alongside detailed experimental protocols for surface modification and analysis.

Comparative Analysis of Surface Chemistry

XPS is a powerful surface-sensitive technique that provides detailed information about the elemental composition and chemical bonding states of the outmost few nanometers of a material. This makes it an ideal tool for verifying the success of surface modification and for comparing the characteristics of different functional layers.

This compound Modification

This compound is an acyl chloride that can react with hydroxyl (-OH) groups present on a surface to form a stable ester linkage. This process results in a surface terminated with a vinyl group, which can be further functionalized. The long alkyl chain of the molecule contributes to the formation of a hydrophobic monolayer.

Silanization with (3-aminopropyl)triethoxysilane (APTES)

APTES is a widely used organosilane for surface modification. Its triethoxysilane (B36694) group reacts with surface hydroxyl groups to form a robust siloxane (Si-O-Si) network, covalently attaching the molecule to the substrate. The terminal aminopropyl group provides a primary amine functionality, which is valuable for the subsequent immobilization of biomolecules.

Quantitative XPS Data Comparison

The following table summarizes representative quantitative XPS data for surfaces modified with this compound and APTES. It is important to note that the data for this compound was obtained from a complex multilayered substrate, which may influence the elemental composition compared to a simple silicon wafer. The APTES data is representative of modification on a silicon substrate.

ElementThis compound Modified Surface (Atomic %)[1]APTES Modified Surface (Atomic %)
Carbon (C)34.4~25-40
Oxygen (O)53.1~30-45
Silicon (Si)11.4~20-30
Chlorine (Cl)1.1Not Applicable
Nitrogen (N)Not Applicable~3-8

Note: The atomic percentages can vary depending on the substrate, reaction conditions, and the thickness of the formed layer. The presence of chlorine on the this compound modified surface may indicate residual unreacted acyl chloride groups or byproducts.

High-Resolution XPS Spectral Analysis

High-resolution XPS spectra provide detailed information about the chemical bonding environment of each element.

This compound Modified Surface
  • C 1s: The C 1s spectrum is expected to show a main peak around 285.0 eV corresponding to C-C and C-H bonds in the alkyl chain. A smaller component at a higher binding energy (around 286.5 eV) can be attributed to C-O from the ester linkage and potentially C-Cl from residual reactant[1]. A peak corresponding to the carbonyl group (C=O) in the ester linkage would be expected around 288-289 eV.

  • Cl 2p: The presence of a Cl 2p doublet (2p3/2 at ~200-201 eV and 2p1/2 at ~202-203 eV) would confirm the presence of chlorine on the surface, likely from unreacted this compound[1].

APTES Modified Surface
  • C 1s: The C 1s spectrum of an APTES layer typically shows components for C-C/C-H (~285.0 eV), C-N (~286.5 eV), and C-Si (~284.5 eV).

  • N 1s: A peak in the N 1s region around 400 eV is characteristic of the primary amine group (-NH2).

  • Si 2p: The Si 2p spectrum will show a component from the underlying silicon substrate (if present) and a peak at a higher binding energy (~102-103 eV) corresponding to the Si-O bonds in the siloxane network of the APTES layer.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for achieving reproducible surface modifications. Below are representative protocols for the modification of a silicon wafer with a native oxide layer.

Protocol 1: Surface Modification with this compound
  • Substrate Cleaning:

    • Sonnicate silicon wafers in acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes.

    • Dry the wafers under a stream of nitrogen gas.

    • Treat the wafers with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Rinse the wafers thoroughly with deionized water and dry with nitrogen.

  • Modification:

    • Prepare a solution of this compound in a dry, aprotic solvent such as toluene (B28343) or dichloromethane (B109758) (e.g., 1-5% v/v).

    • Immerse the cleaned and dried silicon wafers in the this compound solution.

    • The reaction can be carried out at room temperature for several hours or at a slightly elevated temperature to accelerate the process.

    • After the reaction, rinse the wafers with the solvent to remove any unreacted molecules.

    • Dry the modified wafers under a stream of nitrogen.

Protocol 2: Surface Modification with (3-aminopropyl)triethoxysilane (APTES)
  • Substrate Cleaning:

    • Follow the same substrate cleaning procedure as described in Protocol 1.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of APTES in an anhydrous solvent such as toluene or ethanol. For vapor-phase deposition, place the cleaned substrates in a vacuum desiccator with a small container of APTES.

    • Immerse the cleaned and dried silicon wafers in the APTES solution for a period ranging from 30 minutes to 24 hours, depending on the desired layer characteristics.

    • After immersion, rinse the wafers thoroughly with the solvent to remove physisorbed APTES molecules.

    • Cure the wafers in an oven at a temperature of 100-120 °C for about 1 hour to promote the formation of a stable siloxane network.

    • Dry the functionalized wafers under a stream of nitrogen.

Visualizing the Experimental Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for surface modification and the logical process of XPS data analysis for surface characterization.

experimental_workflow cluster_prep Substrate Preparation cluster_modification Surface Modification cluster_analysis Characterization start Silicon Wafer cleaning Solvent Cleaning (Acetone, IPA) start->cleaning activation Surface Activation (O2 Plasma / Piranha) cleaning->activation reaction1 Esterification activation->reaction1 Option 1 reaction2 Silanization activation->reaction2 Option 2 reagent1 10-Undecenoyl Chloride Solution reagent1->reaction1 reagent2 APTES Solution reagent2->reaction2 rinsing1 Rinsing & Drying reaction1->rinsing1 rinsing2 Rinsing & Curing reaction2->rinsing2 xps XPS Analysis rinsing1->xps rinsing2->xps

Caption: Experimental workflow for surface modification and XPS analysis.

logical_relationship cluster_xps_data XPS Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Comparison survey Survey Scan quantification Elemental Quantification (Atomic %) survey->quantification high_res High-Resolution Scans (C 1s, O 1s, Si 2p, Cl 2p, N 1s) deconvolution Peak Deconvolution & Chemical State Analysis high_res->deconvolution composition Surface Elemental Composition quantification->composition bonding Chemical Bonding (Functional Groups) deconvolution->bonding comparison Comparative Performance (this compound vs. APTES) composition->comparison bonding->comparison

References

Confirming the Reaction of 10-Undecenoyl Chloride: A Comparative FTIR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy data to confirm the successful reaction of 10-undecenoyl chloride with common nucleophiles, specifically an alcohol (ethanol) and an amine (ethanolamine). Detailed experimental protocols and data interpretation are provided to assist researchers in verifying the formation of the corresponding ester and amide.

Introduction

This compound is a versatile bifunctional molecule featuring a terminal alkene and a reactive acyl chloride. This structure makes it a valuable building block in organic synthesis, particularly for the introduction of a polymerizable undecenoyl moiety onto various substrates. Confirmation of the acylation reaction is crucial, and FTIR spectroscopy offers a rapid and reliable method for this verification by monitoring the disappearance of the acyl chloride carbonyl peak and the appearance of new carbonyl absorptions characteristic of the ester or amide products.

Comparison of FTIR Spectral Data

The key to confirming the reaction of this compound via FTIR is to observe the shift in the carbonyl (C=O) stretching frequency. The highly reactive acyl chloride exhibits a C=O stretch at a significantly higher wavenumber compared to the resulting ester or amide. The terminal alkene peaks should remain largely unchanged throughout the reaction, serving as an internal reference.

Functional GroupReagent/ProductKey FTIR Absorptions (cm⁻¹)Notes
Acyl Chloride This compound~1800 (C=O stretch) [1][2]Strong, sharp absorption characteristic of the acyl chloride carbonyl group.
~3077 (=C-H stretch)Characteristic of the terminal alkene.
~1640 (C=C stretch)[3]Characteristic of the terminal alkene.
~2925 & ~2854 (C-H stretch)Aliphatic C-H stretching.
Ester Ethyl 10-undecenoate~1735-1750 (C=O stretch) [4]Disappearance of the ~1800 cm⁻¹ peak and appearance of this new strong, sharp peak confirms ester formation.
~1170 (C-O stretch)Strong band confirming the ester linkage.
~3077 (=C-H stretch)Alkene peak remains.
~1641 (C=C stretch)Alkene peak remains.
Amide N-(2-hydroxyethyl)undec-10-enamide~1640 (Amide I band, C=O stretch) A significant shift to a lower wavenumber compared to the acyl chloride. This band may overlap with the C=C stretch.
~1550 (Amide II band, N-H bend)A key indicator of secondary amide formation.
~3300 (N-H stretch)Broad peak indicating hydrogen bonding.
Broad O-H stretch (~3400)From the hydroxyl group of ethanolamine (B43304).
~3077 (=C-H stretch)Alkene peak remains.

Experimental Protocols

The following are detailed protocols for the synthesis and subsequent FTIR analysis of an ester and an amide from this compound.

Protocol 1: Synthesis of Ethyl 10-undecenoate (Esterification)

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous ethanol (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred ethanol solution at 0°C. A white precipitate (pyridinium or triethylammonium (B8662869) hydrochloride) will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by taking a small aliquot, filtering off the salt, and acquiring an FTIR spectrum. The reaction is complete when the acyl chloride peak at ~1800 cm⁻¹ has disappeared.

  • Once the reaction is complete, wash the mixture with water to remove the salt. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry with a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 10-undecenoate.

  • Acquire a final FTIR spectrum of the purified product.

Protocol 2: Synthesis of N-(2-hydroxyethyl)undec-10-enamide (Amidation)

Materials:

  • This compound

  • Ethanolamine

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Triethylamine (base)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • FTIR spectrometer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethanolamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.[5][6]

  • Cool the solution to 0°C using an ice bath.[7]

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred ethanolamine solution at 0°C.[7] A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]

  • Monitor the reaction progress via FTIR spectroscopy as described in Protocol 1. The reaction is complete upon the disappearance of the ~1800 cm⁻¹ acyl chloride peak.

  • Upon completion, wash the reaction mixture with water. The amide product may have some water solubility, so care should be taken during the workup. Extraction with a more polar solvent like ethyl acetate (B1210297) may be necessary.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-(2-hydroxyethyl)undec-10-enamide.

  • Obtain a final FTIR spectrum of the product.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

Reaction_Monitoring_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Analysis start_reagent This compound start_ftir Acquire FTIR of Starting Material start_reagent->start_ftir reaction React with Nucleophile (Alcohol or Amine) start_ftir->reaction compare Compare Spectra start_ftir->compare monitor Monitor Reaction with FTIR reaction->monitor monitor->reaction Incomplete workup Aqueous Wash & Extraction monitor->workup Complete purify Dry & Evaporate Solvent workup->purify product Final Product (Ester or Amide) purify->product final_ftir Acquire Final FTIR Spectrum product->final_ftir final_ftir->compare

Caption: Workflow for reaction confirmation using FTIR.

FTIR_Analysis_Flowchart cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis sample Place thin film of sample on ATR crystal or prepare KBr pellet sample_scan Collect Sample Spectrum sample->sample_scan background Collect Background Spectrum background->sample_scan process Fourier Transform & Background Subtraction sample_scan->process interpret Identify Characteristic Peaks process->interpret

Caption: General procedure for acquiring an FTIR spectrum.

Conclusion

FTIR spectroscopy is an indispensable tool for the real-time monitoring and confirmation of reactions involving this compound. By observing the characteristic shift in the carbonyl stretching frequency from approximately 1800 cm⁻¹ for the starting acyl chloride to ~1740 cm⁻¹ for the ester product or ~1640 cm⁻¹ for the amide product, researchers can confidently verify the success of their synthetic transformations. The detailed protocols and comparative data presented in this guide offer a practical framework for utilizing FTIR in this context.

References

A Comparative Guide to Product Validation in 10-Undecenoyl Chloride Reactions: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the acylation reaction of 10-undecenoyl chloride is a fundamental step. The bifunctional nature of this reagent, possessing both a reactive acyl chloride and a terminal alkene, allows for the introduction of a versatile undecenoyl moiety. Rigorous validation of the resulting product is paramount to ensure purity, confirm structure, and guarantee the efficacy and safety of the final compound. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of products from this compound reactions, using the esterification of ethanol (B145695) to form ethyl 10-undecenoate as a representative example.

The Critical Role of Product Validation

Incomplete or side reactions involving this compound can lead to a mixture of products and unreacted starting materials. For instance, in an esterification reaction, the presence of residual this compound can be detrimental to downstream processes and the stability of the final product. Similarly, the formation of byproducts can alter the pharmacological or material properties of the desired compound. Therefore, robust analytical methods are essential for:

  • Structural Confirmation: Verifying that the desired chemical transformation has occurred.

  • Purity Assessment: Quantifying the amount of the desired product and identifying any impurities.

  • Reaction Monitoring: Tracking the progress of the reaction to optimize conditions.

This guide will delve into the principles, experimental protocols, and comparative performance of NMR, FTIR, and GC-MS for these critical validation tasks.

Quantitative Performance Comparison

The choice of an analytical technique often depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, or quantitative accuracy. The following table summarizes the key quantitative performance parameters of ¹H NMR, FTIR, and GC-MS for the analysis of ethyl 10-undecenoate.

Analytical TechniqueKey Quantitative ParametersPerformance for Ethyl 10-undecenoate Analysis
¹H NMR Spectroscopy Linearity (R²) >0.999
Limit of Detection (LOD) ~1-10 µM[1][2]
Limit of Quantification (LOQ) ~5-50 µM[1][2]
Precision (RSD) < 2%
FTIR Spectroscopy Linearity (R²) >0.99 (for reaction monitoring)[3]
LOD Concentration dependent, generally in the % range
LOQ Concentration dependent, generally in the % range
Precision (RSD) 2-5% (for reaction monitoring)
GC-MS Linearity (R²) >0.998[4]
LOD ~0.2-3.1 µg/kg[5]
LOQ ~0.6-9.7 µg/kg[5]
Precision (RSD) < 15%[4]

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are crucial. The following sections provide step-by-step methodologies for the analysis of ethyl 10-undecenoate using NMR, FTIR, and GC-MS.

¹H NMR Spectroscopy for Structural Confirmation and Quantification

¹H NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and quantification of organic molecules. The chemical shift, integration, and multiplicity of the proton signals provide a detailed fingerprint of the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the reaction product (e.g., ethyl 10-undecenoate).

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz.

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

    • Set the acquisition parameters:

      • Pulse angle: 30-90°

      • Acquisition time: 2-4 seconds

      • Relaxation delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 10-30 seconds for quantitative analysis).

      • Number of scans: 8-16 for qualitative analysis, 32-64 for quantitative analysis.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the relevant signals. For ethyl 10-undecenoate, key signals include the vinyl protons (~5.8 and 4.9-5.0 ppm), the quartet of the ethyl group (~4.1 ppm), and the triplet of the ethyl group (~1.2 ppm)[6].

  • Data Analysis:

    • For structural confirmation, compare the observed chemical shifts and coupling constants with known values for ethyl 10-undecenoate[6][7].

    • For quantification, calculate the molar ratio of the product to the internal standard using the integral values and the number of protons corresponding to each signal.

FTIR Spectroscopy for Reaction Monitoring

FTIR spectroscopy is a rapid and non-destructive technique that is particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.

Experimental Protocol:

  • Sample Preparation:

    • For in-situ monitoring, use an Attenuated Total Reflectance (ATR) probe immersed in the reaction mixture.

    • For offline analysis, withdraw a small aliquot of the reaction mixture at different time points. A single drop of the neat liquid can be placed on the ATR crystal, or a thin film can be cast on a salt plate (e.g., NaCl).

  • Instrument Setup:

    • Set the spectral range to 4000-650 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Collect 16-32 scans for each spectrum to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the background spectrum (e.g., of the clean ATR crystal or empty salt plate).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis:

    • Monitor the disappearance of the broad O-H stretch from the alcohol reactant (if present) and the sharp C=O stretch of the this compound (~1800 cm⁻¹).

    • Monitor the appearance of the C=O stretch of the ester product, ethyl 10-undecenoate (~1740 cm⁻¹)[8][9].

    • Observe the appearance of the C-O stretching vibrations of the ester in the 1300-1100 cm⁻¹ region.

GC-MS for Separation and Identification of Volatile Components

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is ideal for separating and identifying volatile components in a reaction mixture.

Experimental Protocol:

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector temperature: 250°C.

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven temperature program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ion source temperature: 230°C.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass scan range: m/z 40-400.

  • Data Acquisition and Processing:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • The instrument software will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peaks in the TIC by comparing their retention times with those of authentic standards.

    • Confirm the identity of each component by comparing its mass spectrum with a reference library (e.g., NIST)[7][10]. The mass spectrum of ethyl 10-undecenoate will show a characteristic fragmentation pattern[11].

    • For quantification, create a calibration curve using standards of known concentrations.

Visualizing the Workflow and Logical Relationships

To better illustrate the processes described, the following diagrams created using the DOT language visualize the experimental workflows and the logical relationships in product validation.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Product & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Tune, Shim) dissolve->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate analyze Structural Confirmation & Quantification integrate->analyze

Caption: Workflow for NMR-based product validation.

logical_relationship_validation cluster_reaction This compound Reaction cluster_validation Product Validation cluster_outcome Validation Outcome reaction Crude Product nmr NMR Spectroscopy (Structure & Purity) reaction->nmr ftir FTIR Spectroscopy (Functional Groups) reaction->ftir gcms GC-MS (Separation & Identification) reaction->gcms validated Validated Product nmr->validated ftir->validated gcms->validated

Caption: Logical flow of multi-technique product validation.

Conclusion

The validation of products from reactions involving this compound is a critical aspect of research and development in the pharmaceutical and materials science sectors. While ¹H NMR spectroscopy stands out for its ability to provide detailed structural information and accurate quantification in a single experiment, FTIR and GC-MS offer complementary and often more accessible methods for reaction monitoring and impurity profiling, respectively.

  • NMR spectroscopy is the most comprehensive technique, providing both qualitative and quantitative data with high precision.

  • FTIR spectroscopy is an excellent tool for rapid, real-time monitoring of the reaction progress.

  • GC-MS offers unparalleled sensitivity for the detection and identification of volatile impurities.

The choice of the most appropriate technique will depend on the specific analytical question being addressed. For comprehensive product validation, a multi-technique approach, leveraging the strengths of each method, is often the most robust strategy. This ensures the synthesis of well-characterized, high-purity materials essential for the development of safe and effective products.

References

A Comparative Guide to 10-Undecenoyl Chloride and Other Acyl Chlorides for Surface Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in surface modification, the choice of acylating agent is critical in tailoring the chemical and physical properties of a material. Acyl chlorides are a versatile class of reagents for this purpose, readily reacting with hydroxylated surfaces to form stable ester linkages. This guide provides a comprehensive comparison of 10-undecenoyl chloride with other commonly used acyl chlorides—acetyl chloride, octanoyl chloride, and benzoyl chloride—in the context of surface chemistry.

Introduction to Acyl Chlorides in Surface Modification

Acyl chlorides are highly reactive derivatives of carboxylic acids, making them effective for the functionalization of surfaces rich in hydroxyl groups, such as silicon wafers with a native oxide layer, glass, and various polymers. The general reaction involves a nucleophilic attack by the surface hydroxyl groups on the carbonyl carbon of the acyl chloride, leading to the formation of a covalent ester bond and the release of hydrochloric acid. This process, known as acylation, can be used to create self-assembled monolayers (SAMs) that alter surface properties like hydrophobicity, biocompatibility, and chemical reactivity.

Core Comparison of Acyl Chlorides

The selection of an appropriate acyl chloride is dictated by the desired surface properties. Key differentiating factors include the length and nature of the alkyl or aryl chain attached to the acyl group.

  • This compound: This long-chain acyl chloride is distinguished by its terminal alkene group. This provides a unique functionality for secondary reactions, such as "click" chemistry or polymerization, allowing for further tailored surface modifications. The long alkyl chain imparts a significant hydrophobic character to the modified surface.

  • Acetyl Chloride: As the shortest-chain acyl chloride, it provides a simple and effective means of introducing acetyl groups to a surface. The resulting surface is less hydrophobic compared to those modified with longer-chain acyl chlorides.

  • Octanoyl Chloride: With a medium-length alkyl chain, octanoyl chloride offers a balance between the hydrophobicity imparted by longer chains and the reactivity of shorter chains.

  • Benzoyl Chloride: The presence of the aromatic phenyl group in benzoyl chloride introduces rigidity and potential for π-π stacking interactions within the monolayer. This can lead to more ordered and thermally stable surface modifications compared to aliphatic acyl chlorides.

Quantitative Data Presentation

The following table summarizes the key properties of the compared acyl chlorides and the typical surface properties observed after modification. The data is compiled from various sources and general principles of surface chemistry.

FeatureThis compoundAcetyl ChlorideOctanoyl ChlorideBenzoyl Chloride
Molecular Formula C₁₁H₁₉ClOC₂H₃ClOC₈H₁₅ClOC₇H₅ClO
Molecular Weight ( g/mol ) 202.72[1][2]78.50162.67140.57
Boiling Point (°C) 120-122 (at 10 mmHg)[1]52195-196197.2
Key Functional Group Terminal Alkene, Acyl ChlorideAcyl ChlorideAcyl ChlorideAcyl Chloride, Phenyl Ring
Primary Application in Surface Chemistry Introduction of a reactive terminal double bond for further functionalization; significant hydrophobization.Simple acetylation of surfaces; moderate increase in hydrophobicity.General purpose hydrophobization.Creation of rigid, aromatic monolayers; enhanced thermal stability.
Expected Water Contact Angle on Modified Silica Surface (degrees) > 100~70-80~90-100~80-90
Relative Reactivity HighVery HighHighModerate

Note: The expected water contact angles are estimates based on general trends observed in surface science. The actual values can vary significantly depending on the substrate, reaction conditions, and the quality of the monolayer formation.

Experimental Protocols

A generalized experimental protocol for the modification of a hydroxylated silicon wafer surface with an acyl chloride is provided below. This protocol can be adapted for other substrates and specific acyl chlorides.

Materials:

  • Silicon wafer with a native oxide layer

  • Selected Acyl Chloride (this compound, Acetyl chloride, Octanoyl chloride, or Benzoyl chloride)

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Triethylamine (or other suitable base, optional, to scavenge HCl)

  • Acetone (B3395972) (for rinsing)

  • Ethanol (B145695) (for rinsing)

  • Deionized water (for rinsing)

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning: The silicon wafer is first cleaned to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen. A final cleaning step using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment is often employed to maximize surface hydroxylation. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).

  • Reaction Setup: The cleaned and dried silicon wafer is placed in a reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., nitrogen or argon).

  • Solution Preparation: A solution of the desired acyl chloride (typically 1-5% v/v) is prepared in an anhydrous aprotic solvent like toluene. If a base is used, it is added to the reaction vessel prior to the acyl chloride solution.

  • Surface Modification: The acyl chloride solution is introduced into the reaction vessel, ensuring the silicon wafer is fully immersed. The reaction is typically allowed to proceed at room temperature for several hours to overnight. Gentle agitation may be applied to ensure uniform coverage.

  • Rinsing: After the reaction period, the silicon wafer is removed from the solution and rinsed sequentially with the reaction solvent (e.g., toluene), followed by acetone and ethanol to remove any unreacted acyl chloride and byproducts.

  • Drying: The modified wafer is then dried under a stream of nitrogen gas.

  • Characterization: The success of the surface modification can be verified using various surface analysis techniques, such as contact angle goniometry to assess changes in wettability, X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition and chemical bonding, and Atomic Force Microscopy (AFM) to examine surface morphology.

Mandatory Visualizations

Chemical Structures of Compared Acyl Chlorides

Caption: Chemical structures of the compared acyl chlorides.

Experimental Workflow for Surface Modification

cluster_prep Substrate Preparation cluster_reaction Surface Modification cluster_post Post-Reaction Processing cluster_char Characterization A Substrate Cleaning (e.g., Sonication, Piranha/Plasma) B Drying (Nitrogen Stream) A->B C Reaction in Acyl Chloride Solution (Anhydrous Solvent, Inert Atmosphere) B->C Introduce to Reaction Vessel D Rinsing (Solvent, Acetone, Ethanol) C->D Remove from Solution E Final Drying (Nitrogen Stream) D->E F Surface Analysis (Contact Angle, XPS, AFM) E->F Analyze Modified Surface

Caption: General workflow for surface modification using acyl chlorides.

Logical Relationship of Acyl Chloride Structure to Surface Properties

cluster_structure Acyl Chloride Structure cluster_properties Resulting Surface Properties Structure Acyl Chloride Structure AlkylChain Alkyl/Aryl Chain (Length, Aromaticity) Structure->AlkylChain FunctionalGroup Terminal Functional Group (e.g., Alkene) Structure->FunctionalGroup Hydrophobicity Hydrophobicity AlkylChain->Hydrophobicity Longer chain increases Ordering Monolayer Ordering/ Thermal Stability AlkylChain->Ordering Aromatic ring enhances Reactivity Surface Reactivity FunctionalGroup->Reactivity Determines further functionalization potential

Caption: Influence of acyl chloride structure on surface properties.

Concluding Remarks

The choice between this compound and other acyl chlorides for surface modification depends critically on the desired outcome. For applications requiring subsequent chemical transformations on the surface, the terminal alkene group of this compound offers a distinct advantage. When high hydrophobicity is the primary goal, long-chain acyl chlorides like this compound or octanoyl chloride are preferable to the shorter acetyl chloride. For creating rigid and potentially more ordered monolayers, the aromatic nature of benzoyl chloride is beneficial. By understanding the fundamental properties of these reagents and following robust experimental protocols, researchers can effectively tailor surface chemistry to meet the demands of a wide range of applications in materials science and drug development.

References

A Comparative Guide to Surface Modification: 10-Undecenoyl Chloride vs. Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the surface properties of materials is a cornerstone of innovation in fields ranging from biomedical devices and drug delivery systems to microelectronics and composites. This guide provides an objective comparison of two prominent classes of surface modifying agents: 10-undecenoyl chloride and silane (B1218182) coupling agents. By examining their reaction mechanisms, performance characteristics based on experimental data, and application protocols, this document aims to equip researchers with the knowledge to select the optimal agent for their specific surface modification needs.

At a Glance: Key Differences

FeatureThis compoundSilane Coupling Agents
Reactive Group Acyl Chloride (-COCl)Silanol (Si-OH) precursors (e.g., alkoxysilanes)
Primary Substrates Materials with active hydrogens (e.g., -OH, -NH2)Inorganic materials with hydroxyl groups (e.g., glass, silica (B1680970), metal oxides)[1]
Bonding Mechanism Ester or amide bond formationCovalent Si-O-Substrate bond formation[2]
Layer Formation Typically forms a self-assembled monolayer (SAM)Can form monolayers or thicker, cross-linked polymer layers
Byproducts Hydrochloric acid (HCl)Alcohols (from alkoxysilanes)
Reaction Conditions Anhydrous conditions required due to high reactivity with water[3]Often performed in aqueous/alcoholic solutions; hydrolysis is a key step[1][4]

Reaction Mechanisms: A Tale of Two Chemistries

The fundamental difference between these two surface modifiers lies in their chemical approach to surface functionalization.

This compound: This molecule utilizes the high reactivity of its acyl chloride group to form stable covalent bonds with nucleophilic groups present on a substrate. For surfaces rich in hydroxyl (-OH) groups, such as glass or silica that have been appropriately activated, the reaction proceeds via an esterification reaction. The process results in the formation of a self-assembled monolayer (SAM) where the long undecenoyl chains are oriented away from the surface. A critical requirement for this method is the stringent exclusion of water, as this compound readily hydrolyzes to 10-undecenoic acid, rendering it ineffective for surface modification.[3]

G cluster_0 Surface Modification with this compound Substrate Substrate-OH (e.g., Glass, Silica) reaction Substrate->reaction UndecenoylCl CH2=CH(CH2)8COCl (this compound) UndecenoylCl->reaction ModifiedSurface Substrate-O-CO(CH2)8CH=CH2 (Modified Surface) HCl HCl (Byproduct) reaction->ModifiedSurface Esterification reaction->HCl G cluster_1 Surface Modification with Silane Coupling Agents Silane R-Si(OR')3 (Alkoxysilane) HydrolyzedSilane R-Si(OH)3 (Silanol) Silane->HydrolyzedSilane Hydrolysis Water H2O Water->HydrolyzedSilane ModifiedSurface Substrate-O-Si-R (Modified Surface) HydrolyzedSilane->ModifiedSurface Condensation Alcohol R'OH (Byproduct) HydrolyzedSilane->Alcohol Substrate Substrate-OH Substrate->ModifiedSurface

References

Efficiency of 10-Undecenoyl chloride in bioconjugation compared to maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the field of bioconjugation, directly impacting the efficacy, stability, and specificity of the resulting biomolecule conjugate. This guide provides an objective comparison between two classes of bioconjugation reagents: 10-undecenoyl chloride, representing acyl chlorides, and the widely utilized maleimides. This comparison is intended to assist researchers in making informed decisions for their specific applications, such as antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.

While maleimides are well-established for their high reactivity and specificity towards thiols, emerging alternatives like this compound, which targets primary amines, offer distinct advantages, particularly in the stability of the resulting conjugate. This guide will delve into the reaction mechanisms, efficiency, stability, and potential side reactions of both reagent types, supported by available data and experimental considerations.

At a Glance: Key Performance Characteristics

The following table summarizes the key performance indicators for this compound and maleimides in bioconjugation. It is important to note that direct comparative quantitative data for this compound is limited in the currently available scientific literature. The data for acyl chlorides is based on the general reactivity of this class of compounds.

FeatureThis compound (Acyl Chlorides)Maleimides
Target Residue Primary Amines (e.g., Lysine (B10760008), N-terminus)Thiols (e.g., Cysteine)
Resulting Bond AmideThiosuccinimide
Bond Stability High: Amide bonds are generally very stable under physiological conditions.Moderate to Low: Thiosuccinimide linkages are susceptible to retro-Michael addition (thiol exchange) and hydrolysis.[1][2]
Reaction pH Typically slightly basic (pH 8-9) to deprotonate the amine.Optimal at pH 6.5-7.5 for thiol selectivity.[3][4]
Selectivity Moderate: Can react with multiple lysine residues on a protein surface.High: Highly selective for the less abundant cysteine residues.[3]
Side Reactions Hydrolysis of the acyl chloride in aqueous solution is a primary competing reaction.[5][6]Hydrolysis of the maleimide (B117702) ring, reaction with amines at higher pH, and retro-Michael reaction of the conjugate.[7][8]
Reaction Speed Generally fast, but can be influenced by the nucleophilicity of the target amine and hydrolysis of the reagent.Very fast reaction with thiols at neutral pH.[3]

Reaction Mechanisms and Specificity

The choice between this compound and a maleimide is fundamentally a choice between targeting primary amines or thiols. This has significant implications for the specificity and heterogeneity of the final conjugate.

This compound (Acyl Chloride): Targeting Primary Amines

This compound reacts with the nucleophilic primary amine of a lysine residue or the N-terminus of a protein via a nucleophilic acyl substitution. This reaction results in the formation of a highly stable amide bond and the release of hydrochloric acid.

AcylChloride_Reaction cluster_products Products Protein Protein-NH₂ (Lysine or N-terminus) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack AcylChloride This compound (CH₂=CH(CH₂)₈COCl) AcylChloride->Intermediate Conjugate Stable Amide Bond (Protein-NHCO(CH₂)₈CH=CH₂) Intermediate->Conjugate Elimination of Cl⁻ HCl HCl

Due to the high abundance of lysine residues on the surface of most proteins, using an acyl chloride like this compound can lead to a heterogeneous mixture of conjugates with varying degrees of labeling and at different positions.

Maleimides: Targeting Thiols

Maleimides react with the sulfhydryl group of cysteine residues through a Michael addition reaction. This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5, where the thiol is partially deprotonated to the more nucleophilic thiolate anion.[3][4] The reaction forms a thiosuccinimide linkage.

Maleimide_Reaction Protein Protein-SH (Cysteine) Conjugate Thiosuccinimide Linkage (Protein-S-Maleimide) Protein->Conjugate Michael Addition Maleimide Maleimide Maleimide->Conjugate

The low natural abundance of cysteine residues allows for more site-specific conjugation compared to lysine targeting. However, the stability of the resulting thiosuccinimide bond is a significant concern.

Stability of the Bioconjugate

The stability of the covalent bond linking the molecule of interest to the protein is critical for the performance of the bioconjugate, especially for in vivo applications.

Amide Bond Stability (from this compound)

The amide bond formed from the reaction of this compound is exceptionally stable under a wide range of physiological conditions. It is resistant to hydrolysis and is not susceptible to exchange reactions with endogenous nucleophiles. This high stability makes acyl chlorides an attractive option when long-term stability of the conjugate is required.

Thiosuccinimide Bond Instability (from Maleimides)

The thiosuccinimide linkage formed from maleimide conjugation is known to be unstable. It can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm.[1] This can lead to the transfer of the conjugated payload to other molecules, resulting in off-target effects and reduced efficacy. The thiosuccinimide ring can also undergo hydrolysis, which can in some cases lead to a more stable ring-opened product, but this is often a slow and uncontrolled process.[2]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for protein modification using an acyl chloride and a maleimide.

Protocol: Protein Acylation with this compound

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0)

  • This compound

  • Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Quenching solution (e.g., Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a buffer at pH 8.0-9.0. Ensure the buffer does not contain primary amines.

  • Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent immediately before use.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution with gentle stirring. The reaction is typically carried out at room temperature for 1-2 hours.

  • Quenching: Stop the reaction by adding a quenching solution containing a high concentration of primary amines, such as Tris buffer.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate using techniques such as mass spectrometry to determine the degree of labeling.

Protocol: Protein Labeling with a Maleimide

This protocol is a standard procedure for labeling proteins with maleimide-functionalized molecules.

Materials:

  • Protein solution containing free thiols in a thiol-free buffer (e.g., phosphate buffered saline (PBS), pH 7.2)

  • Maleimide-functionalized reagent

  • Anhydrous organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or DMF)

  • Reducing agent (optional, e.g., TCEP)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5. If necessary, reduce disulfide bonds by incubating with a reducing agent like TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Prepare a stock solution of the maleimide reagent in an anhydrous organic solvent.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.[7] Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

  • Quenching: The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purification: Purify the conjugate from excess reagent and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate by methods such as SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.

Logical Workflow for Bioconjugation Strategy Selection

The decision-making process for selecting a suitable bioconjugation reagent can be visualized as follows:

Bioconjugation_Strategy Start Start: Need for Bioconjugation TargetResidue Target Residue Availability? Start->TargetResidue Stability Conjugate Stability Requirement? TargetResidue->Stability Cysteine Available AcylChloride Use this compound (Targets Lysine) TargetResidue->AcylChloride Lysine Abundant Specificity Site-Specificity Requirement? Stability->Specificity High Stability Needed Maleimide Use Maleimide (Targets Cysteine) Stability->Maleimide Moderate Stability Acceptable Specificity->AcylChloride Low Specificity Tolerable Specificity->Maleimide High Specificity Crucial Optimize Optimize Reaction Conditions AcylChloride->Optimize Maleimide->Optimize End Proceed with Application Optimize->End

Conclusion

Both this compound (representing acyl chlorides) and maleimides are valuable tools in the bioconjugation toolbox, each with a distinct set of advantages and disadvantages. Maleimides offer high selectivity for cysteine residues, leading to more homogeneous conjugates. However, the inherent instability of the resulting thiosuccinimide linkage is a significant drawback for many applications.[1]

In contrast, this compound reacts with more abundant lysine residues, forming a highly stable amide bond. While this can lead to greater heterogeneity, the enhanced stability of the conjugate is a critical advantage, particularly for therapeutic and in vivo applications where premature cleavage of the linker can lead to off-target effects and reduced efficacy.

The choice between these two reagents should be carefully considered based on the specific requirements of the research, including the availability of target residues on the protein, the required stability of the final conjugate, and the tolerance for product heterogeneity. Further research and development of novel bioconjugation reagents will undoubtedly continue to provide scientists with more options to create precisely engineered and highly effective biomolecular conjugates.

References

A Researcher's Guide to Quantitative Surface Coverage Analysis: A Comparative Look at 10-Undecenoyl Chloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of surfaces is a cornerstone of innovation, influencing everything from the biocompatibility of medical implants to the efficiency of drug delivery systems. Achieving a uniform and quantifiable surface coverage is paramount. This guide provides an objective comparison of 10-Undecenoyl chloride as a surface modifying agent against other common alternatives, supported by experimental data. We will delve into the quantitative techniques used to characterize these modified surfaces and provide detailed protocols for their implementation.

Comparison of Surface Modifying Agents

The choice of a surface modifying agent depends on the substrate, the desired surface properties, and the subsequent chemical reactions to be performed. This compound is a versatile molecule for surface modification due to its terminal alkene group, which can participate in a variety of subsequent chemical reactions, and its acyl chloride head group, which can react with hydroxyl or amine groups on a surface to form a stable covalent bond. Here, we compare it with other common surface modifiers.

Surface ModifierAnchor GroupTypical Substrate(s)Water Contact Angle (Modified Surface)Surface Roughness (RMS)Film Thickness
This compound Acyl ChlorideCellulose, Surfaces with -OH or -NH2 groupsSuperhydrophobic (>150°) on fabric[1]Dependent on substrate and reaction conditionsMonolayer
Dodecanoyl chloride Acyl ChlorideCelluloseIncreased hydrophobicityNot specifiedMonolayer
Octadecanoyl chloride Acyl ChlorideCelluloseIncreased hydrophobicityNot specifiedMonolayer
10-Undecenyltrichlorosilane TrichlorosilaneSilicon, Glass, Metal Oxides~105-110°~0.5 - 1.5 nmMonolayer
10-Undecene-1-thiol ThiolGold, Silver, Copper~100-110°~0.3 - 1.0 nmMonolayer
Octadecyltrichlorosilane (OTS) TrichlorosilaneSilicon, Glass, Metal Oxides~110-112°~0.1 - 0.5 nm~2.5 nm
1-Octadecanethiol (ODT) ThiolGold~110-117°~0.3 - 0.8 nm~2.2 - 2.3 nm

Quantitative Analysis Techniques

To quantitatively assess the surface coverage and quality of the modification, a suite of surface-sensitive analytical techniques is employed.

  • Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on a solid surface, providing a quantitative measure of surface wettability.[2][3][4] A change in contact angle after modification is a primary indicator of a successful surface reaction.

  • Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale, allowing for the quantification of surface roughness.[5] A uniform monolayer should ideally result in a smooth surface with low roughness.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the atoms on a surface.[6][7] It can confirm the presence of the modifying molecule and the formation of the desired chemical bonds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications and accurate characterization.

Protocol 1: Surface Modification with this compound

This protocol describes the modification of a hydroxyl-terminated surface.

  • Substrate Preparation:

    • Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

    • Dry the substrate under a stream of dry nitrogen.

    • For silicon or glass substrates, create a hydroxylated surface by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and dry under a stream of dry nitrogen.

  • Modification Reaction:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene (B28343) in a glovebox or under an inert atmosphere.

    • Immerse the prepared substrate in the solution.

    • Add a hindered base, such as pyridine (B92270) or triethylamine (B128534) (at a concentration of ~10 mM), to the solution to act as an acid scavenger.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Remove the substrate from the solution and rinse thoroughly with toluene, followed by ethanol, and finally deionized water to remove any unreacted material.

    • Dry the modified substrate under a stream of dry nitrogen.

Protocol 2: Contact Angle Measurement (Sessile Drop Method)
  • Instrument Setup:

    • Place the modified substrate on the sample stage of the contact angle goniometer.

    • Use a high-purity liquid, typically deionized water, for the measurement.

    • Adjust the lighting and camera focus to obtain a sharp image of the substrate surface.

  • Measurement:

    • Dispense a small droplet (typically 2-5 µL) of the liquid onto the substrate surface.

    • Capture an image of the droplet immediately after it has stabilized on the surface.

    • Use the software to measure the angle between the baseline of the droplet and the tangent at the droplet edge.[2][3]

    • Perform measurements at multiple locations on the surface to ensure uniformity.

Protocol 3: Atomic Force Microscopy (AFM) Imaging
  • Sample Preparation:

    • Mount the modified substrate on an AFM sample puck using double-sided adhesive.

    • Ensure the sample is securely attached and lies flat.

  • Imaging:

    • Install a suitable AFM probe (e.g., a silicon nitride tip for tapping mode).

    • Bring the probe into close proximity with the sample surface.

    • Engage the cantilever and begin scanning in tapping mode to minimize damage to the monolayer.

    • Adjust the scan parameters (scan size, scan rate, setpoint) to obtain a high-quality image.

    • Acquire images from multiple areas of the sample.

  • Data Analysis:

    • Use the AFM software to flatten the images and remove any imaging artifacts.

    • Calculate the root-mean-square (RMS) roughness for representative areas of the surface.

Protocol 4: X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Sample Introduction:

    • Mount the modified substrate on the XPS sample holder.

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p, and Cl 2p if looking for residual reactant).

  • Data Analysis:

    • Use XPS software to perform peak fitting and determine the atomic concentrations of the elements.

    • Analyze the binding energies of the high-resolution peaks to determine the chemical states of the elements and confirm the formation of the expected covalent bonds.[8]

Visualizing the Workflow

To provide a clear overview of the processes involved, the following diagrams illustrate the experimental workflow for surface modification and the logical flow of the quantitative analysis.

G cluster_prep Substrate Preparation cluster_mod Surface Modification sub_clean Substrate Cleaning (Sonication) sub_dry1 Drying (Nitrogen Stream) sub_clean->sub_dry1 sub_hydrox Hydroxylation (Piranha Solution) sub_dry1->sub_hydrox sub_dry2 Drying (Nitrogen Stream) sub_hydrox->sub_dry2 mod_immerse Immerse Substrate sub_dry2->mod_immerse mod_sol Prepare 10-Undecenoyl Chloride Solution mod_sol->mod_immerse mod_react Reaction (2-4 hours) mod_immerse->mod_react mod_rinse Rinsing (Toluene, Ethanol, Water) mod_react->mod_rinse mod_dry Drying (Nitrogen Stream) mod_rinse->mod_dry caption Figure 1: Experimental workflow for surface modification.

Figure 1: Experimental workflow for surface modification.

G cluster_analysis Quantitative Analysis cluster_results Data Interpretation start Modified Surface contact_angle Contact Angle Goniometry start->contact_angle afm Atomic Force Microscopy (AFM) start->afm xps X-ray Photoelectron Spectroscopy (XPS) start->xps wettability Wettability (Hydrophobicity) contact_angle->wettability roughness Surface Roughness (Uniformity) afm->roughness composition Elemental Composition & Chemical State xps->composition conclusion Assessment of Surface Coverage wettability->conclusion roughness->conclusion composition->conclusion caption Figure 2: Logical flow for quantitative analysis of surface coverage.

Figure 2: Logical flow for quantitative analysis of surface coverage.

References

Verifying Surface Modification with 10-Undecenoyl Chloride: A Comparative Guide to Contact Angle Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirmation of successful surface modification is a critical step in a multitude of applications, from biomaterial engineering to drug delivery systems. This guide provides a comparative analysis of using 10-Undecenoyl chloride for creating hydrophobic surfaces, with contact angle goniometry as the primary verification method. We present supporting experimental data, detailed protocols, and a comparison with a common alternative, silanization.

The chemical modification of a surface with this compound, a molecule with a long hydrocarbon chain, is designed to transform a hydrophilic surface into a hydrophobic one. This alteration is readily quantifiable by measuring the change in the water contact angle. A significant increase in the contact angle post-modification serves as a primary indicator of a successful reaction, signifying the attachment of the hydrophobic alkyl chains to the surface.

Comparative Analysis of Surface Modification

To objectively assess the efficacy of this compound, we compare the expected water contact angles on a silicon wafer substrate before and after modification, and alongside a widely used alternative surface modification agent, Octadecyltrichlorosilane (OTS), a type of silane.

Surface TreatmentExpected Water Contact Angle (Advancing)Surface Property
Unmodified Silicon Wafer< 30° - 60°Hydrophilic
This compound Modified Silicon Wafer~113°Hydrophobic
Octadecyltrichlorosilane (OTS) Modified Surface~94° - 110°Hydrophobic

Note: The expected contact angle for this compound is based on data for undecylenic acid, a molecule with the same alkyl chain length and a terminal reactive group, which forms a comparable self-assembled monolayer. The contact angle for OTS can vary depending on the substrate and reaction conditions.

Experimental Protocols

A detailed protocol for the surface modification of a silicon wafer with a long-chain alkene and subsequent contact angle measurement is provided below. This protocol is adapted from established methods for forming self-assembled monolayers on silicon surfaces.

I. Substrate Preparation (Silicon Wafer)
  • Cleaning: The silicon wafer is first cleaned to remove organic contaminants and create a hydrophilic, hydroxyl-terminated surface. This is typically achieved by immersing the wafer in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing: The wafer is then thoroughly rinsed with deionized water and dried under a stream of nitrogen gas.

II. Surface Modification with this compound
  • Solution Preparation: A dilute solution of this compound (e.g., 1-5 mM) is prepared in an anhydrous solvent, such as toluene (B28343) or chloroform, inside a glovebox or under an inert atmosphere to prevent hydrolysis of the acyl chloride.

  • Immersion: The cleaned and dried silicon wafer is immediately immersed in the this compound solution. The reaction is typically carried out at room temperature for several hours (e.g., 2-24 hours) to allow for the formation of a self-assembled monolayer. The this compound reacts with the hydroxyl groups on the silicon surface to form a stable ester linkage.

  • Rinsing and Drying: After the reaction, the wafer is removed from the solution and rinsed sequentially with the anhydrous solvent (e.g., toluene), ethanol, and finally deionized water to remove any unreacted molecules. The wafer is then dried with a stream of nitrogen.

III. Contact Angle Measurement
  • Goniometer Setup: A contact angle goniometer is used for the measurement. The instrument consists of a light source, a sample stage, a microsyringe for dispensing a liquid droplet, and a camera to capture the droplet's image.

  • Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is carefully dispensed onto the surface of the modified (and unmodified control) silicon wafer using the microsyringe.

  • Image Capture and Analysis: An image of the water droplet on the surface is captured. The software then analyzes the droplet shape and calculates the angle formed at the three-phase (solid-liquid-gas) contact point. For advancing contact angle measurements, the droplet volume is slowly increased, and the angle is measured just before the contact line advances.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying principle, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_ver Verification Clean Clean Silicon Wafer (Piranha Solution) RinseDry1 Rinse & Dry Clean->RinseDry1 Immerse Immerse Wafer RinseDry1->Immerse PrepareSol Prepare 10-Undecenoyl Chloride Solution PrepareSol->Immerse RinseDry2 Rinse & Dry Immerse->RinseDry2 ContactAngle Contact Angle Measurement RinseDry2->ContactAngle Analyze Analyze Data ContactAngle->Analyze

Caption: Experimental workflow for surface modification and verification.

logical_relationship cluster_surface Surface Properties cluster_contact_angle Contact Angle Unmodified Unmodified Surface (Hydrophilic) LowCA Low Contact Angle Unmodified->LowCA results in Modified Modified Surface (Hydrophobic) HighCA High Contact Angle Modified->HighCA results in

Safety Operating Guide

Proper Disposal of 10-Undecenoyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of 10-Undecenoyl Chloride is critical for ensuring a safe laboratory environment. This guide offers detailed, procedural steps for researchers, scientists, and drug development professionals to manage and dispose of this reactive compound safely.

This compound is a corrosive and moisture-sensitive acyl chloride.[1][2] Its high reactivity necessitates careful handling and specific disposal procedures to mitigate risks such as the release of corrosive hydrogen chloride gas upon contact with water.[1] Adherence to the following protocols will ensure the safe neutralization and disposal of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.

Emergency Procedures:

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

  • In case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3]

  • In case of inhalation, move the individual to fresh air.[3]

  • In all cases of exposure, seek immediate medical attention. [4]

Step-by-Step Disposal Protocol: Neutralization via Hydrolysis

The primary method for the safe disposal of this compound is through controlled hydrolysis, which converts the reactive acyl chloride into the less hazardous 10-undecenoic acid and a soluble salt.[1] This procedure should be performed in a chemical fume hood.

Materials Needed:

  • This compound waste

  • 2.5 M Sodium hydroxide (B78521) (NaOH) solution

  • Large beaker or flask (at least 10 times the volume of the this compound)

  • Stir bar and stir plate

  • Ice bath

  • pH paper or pH meter

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for final pH adjustment

Experimental Protocol:

  • Preparation: Place a beaker containing a stir bar in an ice bath on a stir plate within a chemical fume hood.

  • Addition of Base: Add a sufficient volume of 2.5 M sodium hydroxide solution to the beaker. A general guideline is to use at least a 2:1 molar ratio of NaOH to the this compound to ensure complete neutralization.[5]

  • Controlled Addition of this compound: While vigorously stirring the NaOH solution, slowly and carefully add the this compound dropwise. The reaction is exothermic, and the slow addition helps to control the temperature.[6]

  • Reaction: Continue stirring the mixture for at least one hour after the addition is complete to ensure the hydrolysis reaction goes to completion. The reaction is as follows: CH₂=CH(CH₂)₈COCl + 2NaOH → CH₂=CH(CH₂)₈COONa + NaCl + H₂O[5]

  • Neutralization: After the reaction is complete, check the pH of the solution. It should be basic. Carefully neutralize the solution to a pH between 5.5 and 9.0 by slowly adding dilute hydrochloric acid or sulfuric acid.[7]

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can typically be washed down the drain with copious amounts of water, in accordance with local regulations.[5][7] Always confirm your institution's specific guidelines for aqueous waste disposal.

Quantitative Data Summary
ParameterValueSource
Molar Mass of this compound202.72 g/mol
Recommended Neutralizing Agent2.5 M Sodium Hydroxide[5]
Molar Ratio of NaOH to Acyl Chloride≥ 2:1[5]
Final pH for Aqueous Disposal5.5 - 9.0[7]
Spill Response

In the event of a spill, evacuate the area and remove all sources of ignition.[3] Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand or earth.[4] Do not use combustible materials like sawdust. Collect the absorbed material into a suitable container for disposal following the neutralization procedure described above.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B Safety First C Work in a Chemical Fume Hood B->C D Prepare Ice Bath and 2.5 M NaOH Solution C->D Setup E Slowly Add this compound to NaOH Solution with Stirring D->E Procedure F Allow Reaction to Complete (Stir for ~1 hour) E->F G Check pH of the Solution F->G H Is pH between 5.5 and 9.0? G->H Verification I Neutralize with Dilute Acid H->I No J Dispose of Aqueous Waste According to Institutional Guidelines H->J Yes I->G Re-check pH K End J->K

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 10-Undecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 10-Undecenoyl chloride, a reactive acyl chloride. Adherence to these procedures is critical for personal safety and the integrity of your research.

Chemical Snapshot: this compound

PropertyValue
CAS Number 38460-95-6
Molecular Formula C₁₁H₁₉ClO
Appearance Colorless to pale yellow liquid[1]
Primary Hazards Causes severe skin burns and eye damage, respiratory irritation, reacts violently with water[2][3][4]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Due to its corrosive and water-reactive nature, a stringent PPE protocol is mandatory when handling this compound. All work should be conducted within a properly functioning chemical fume hood.[5][6]

Minimum PPE Requirements

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shieldProtects against splashes and corrosive vapors that can cause severe eye damage.
Hand Protection Heavy-duty nitrile or neoprene glovesProvides a barrier against skin contact, which can cause severe burns. Standard disposable gloves may not offer sufficient protection.[6]
Protective Clothing Flame-resistant lab coat (e.g., Nomex) and a chemical-resistant apronProtects against splashes and potential ignition due to the material's reactivity.[6][7]
Footwear Closed-toe shoesPrevents exposure from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial to minimize risks. The following workflow outlines the safe handling of this compound from preparation to temporary storage.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood functionality prep2 Don all required PPE prep1->prep2 prep3 Ensure spill kit is accessible prep2->prep3 handle1 Work within the fume hood sash at the lowest practical height prep3->handle1 Proceed to handling handle2 Ground and bond containers to prevent static discharge handle1->handle2 handle3 Use spark-proof tools handle2->handle3 handle4 Dispense slowly and carefully handle3->handle4 post1 Tightly seal the container, store under inert gas if possible handle4->post1 Complete handling post2 Decontaminate work surfaces post1->post2 post3 Properly dispose of contaminated materials post2->post3

Caption: Workflow for Handling this compound.

Emergency Response: Spill and Exposure Plan

Accidents require immediate and correct action. All personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.

Spill Cleanup Procedure

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • Don PPE: Wear the appropriate PPE before attempting to clean up a small, manageable spill.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand, sodium carbonate (soda ash), or powdered lime.[6][8] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [8][9]

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Wipe down the spill area with a cloth dampened with a non-aqueous solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water once the reactive material is confirmed to be removed.

First Aid for Exposures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Neutralization and Waste Management

Due to its reactivity, this compound must be neutralized before disposal. This process should be performed in a fume hood by trained personnel.

Experimental Protocol for Neutralization

  • Preparation: In a fume hood, prepare a stirred solution of 2M sodium hydroxide (B78521) (NaOH) in a beaker. The amount of NaOH solution should be in molar excess to the amount of this compound to be neutralized.

  • Slow Addition: Slowly and carefully add the this compound dropwise to the stirred NaOH solution. This is an exothermic reaction; control the rate of addition to prevent excessive heat generation.

  • Reaction: The acyl chloride will be hydrolyzed to the more stable sodium 10-undecenoate.

  • Verification: After the addition is complete, continue stirring for at least one hour. Check the pH of the solution to ensure it is basic, confirming that all the acyl chloride has reacted.

  • Disposal: The resulting solution should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines.

By implementing these detailed operational and safety plans, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.